molecular formula C8H10N2OS B096257 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one CAS No. 16064-21-4

2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Cat. No.: B096257
CAS No.: 16064-21-4
M. Wt: 182.25 g/mol
InChI Key: BRCPOVNFTXLBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCPOVNFTXLBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371440
Record name 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-21-4
Record name 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6,7,8-hexahydro-2-thio-4(1H)-quinazolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this class of compounds, often achieved through a multi-component Biginelli-type reaction, offers an efficient route to creating molecular scaffolds with potential biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis

The synthesis of this compound and its derivatives is typically accomplished through a one-pot, three-component condensation reaction.[1] This method involves the reaction of an aldehyde, a cyclic β-dicarbonyl compound, and thiourea in the presence of a catalyst.[2] Various catalysts can be employed to promote this reaction, including inorganic catalysts and nanocatalysts, often under reflux conditions.[1][2] The use of efficient and reusable catalysts makes this an environmentally friendly and economically viable approach for large-scale production.[1][2]

General Experimental Protocol

A representative procedure for the synthesis of a 2-thioxo-hexahydroquinazolinone derivative is outlined below, based on similar reported syntheses.[2]

Materials:

  • Aryl aldehyde (10 mmol)

  • 1,3-Cyclohexanedione (10 mmol)

  • Thiourea (15 mmol)

  • Catalyst (e.g., zinc ferrite nanocatalyst)

  • Solvent (e.g., ethanol, or solvent-free)

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of the aryl aldehyde, 1,3-cyclohexanedione, thiourea, and the catalyst is taken in a round-bottom flask.

  • The reaction mixture is heated under reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC) using an ethyl acetate/hexane solvent system.[2]

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The product is extracted with ethyl acetate.

  • The catalyst is separated by filtration.

  • The organic layer is concentrated under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization from a suitable solvent to afford the pure 2-thioxo-hexahydroquinazolinone derivative.

Characterization

The structural elucidation and characterization of the synthesized 2-thioxo-hexahydroquinazolinone derivatives are performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a representative analogue, 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one.[2] This data provides a reference for the expected spectral features of the target compound.

Table 1: ¹H NMR Spectroscopic Data of a 2-Thioxo-hexahydroquinazolinone Analogue [2]

ProtonsChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
CMe1.02, 1.11s-
CH₂2.25q16.0
CH₂2.31s-
CH4.95d3.5
Ar-H7.12–7.32m-
NH9.66s-
NH10.22s-

Table 2: ¹³C NMR Spectroscopic Data of a 2-Thioxo-hexahydroquinazolinone Analogue [2]

CarbonChemical Shift (δ ppm)
C=O193.7
C=S173.7
Ar-C147.8, 141.5, 128.9, 127.6, 125.8
C-N102.4
CH51.5
C(CH₃)₂49.8
CH₂32.6
C(CH₃)₂28.0, 26.4

Experimental and Logical Workflow

The overall process for the synthesis and characterization of this compound can be visualized as a streamlined workflow, from the initial reaction setup to the final structural analysis.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_workup Workup and Purification cluster_characterization Characterization A Reactants (Aldehyde, Cyclohexanedione, Thiourea) B Catalyst Addition A->B C Reflux Reaction B->C D Reaction Monitoring (TLC) C->D E Extraction D->E F Catalyst Filtration E->F G Solvent Evaporation F->G H Recrystallization G->H I ¹H NMR Spectroscopy H->I J ¹³C NMR Spectroscopy H->J K Mass Spectrometry H->K L Structural Elucidation I->L J->L K->L M M L->M Final Product

Caption: Workflow for the synthesis and characterization of 2-Thioxo-hexahydroquinazolin-4(1H)-one.

References

An In-depth Technical Guide to 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. This heterocyclic compound is a member of the quinazolinone family, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound and its derivatives.

Introduction to the Hexahydroquinazolinone Core

The this compound scaffold represents a partially saturated analog of the more widely studied 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. The presence of the hexahydro-pyrimidine ring fused with a cyclohexanone moiety imparts distinct conformational features compared to its aromatic counterpart. This structural nuance can significantly influence its binding affinity to biological targets and its overall physicochemical profile, including solubility and membrane permeability. The core structure, identified by the Chemical Abstracts Service (CAS) Number 2736557, possesses the molecular formula C₈H₁₀N₂OS.[2]

The thioxo group at the 2-position and the carbonyl group at the 4-position are key functional groups that can participate in hydrogen bonding, a critical interaction for receptor binding. Furthermore, the nitrogen atoms at positions 1 and 3 offer sites for substitution, allowing for the generation of a diverse library of derivatives with potentially modulated biological activities.

Synthesis and Mechanistic Insights

The synthesis of the this compound core and its derivatives is most commonly achieved through a one-pot, three-component Biginelli-type condensation reaction.[3][4] This efficient synthetic strategy involves the reaction of a β-dicarbonyl compound (in this case, 1,3-cyclohexanedione), an aldehyde, and thiourea.

Proposed Synthetic Protocol

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, equimolar amounts of 1,3-cyclohexanedione and a suitable aldehyde (for the parent compound, formaldehyde would be used) are dissolved in a suitable solvent, such as ethanol or acetonitrile.

  • Addition of Thiourea: A slight excess (e.g., 1.2-1.5 equivalents) of thiourea is added to the mixture.

  • Catalysis: A catalytic amount of an acid (e.g., HCl, H₂SO₄) or a Lewis acid is introduced to the reaction mixture to facilitate the condensation. In some modern, eco-friendly protocols, nanocatalysts like zinc ferrite have been employed to enhance reaction rates and yields.[3][4]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Causality Behind Experimental Choices:

  • The use of an acid catalyst is crucial for the initial condensation between the aldehyde and thiourea to form an N-acyliminium ion intermediate. This electrophilic species then undergoes a Michael addition with the enol form of the 1,3-cyclohexanedione.

  • Heating under reflux provides the necessary activation energy for the cyclization and dehydration steps that lead to the final hexahydroquinazolinone ring system.

  • The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction. Ethanol and acetonitrile are commonly used due to their appropriate boiling points and ability to dissolve the reactants.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_3_Cyclohexanedione 1,3-Cyclohexanedione One_Pot_Reaction One-Pot Condensation (Acid Catalyst, Reflux) 1_3_Cyclohexanedione->One_Pot_Reaction Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->One_Pot_Reaction Thiourea Thiourea Thiourea->One_Pot_Reaction Target_Compound 2-Thioxo-2,3,5,6,7,8- hexahydroquinazolin-4(1H)-one One_Pot_Reaction->Target_Compound

Caption: Biginelli-type synthesis workflow.

Physicochemical Properties

Detailed experimental data for the unsubstituted this compound are not extensively reported. However, based on its structure and data from its derivatives, we can infer its key physicochemical properties.

PropertyValue/Expected RangeRemarks
Molecular Formula C₈H₁₀N₂OSConfirmed by mass spectrometry of derivatives.
Molecular Weight 182.24 g/mol Calculated from the molecular formula.
Melting Point >200 °C (decomposes)High melting points are characteristic of quinazolinone derivatives, often exceeding 300°C for aromatic analogs.[5] The hexahydro- nature may slightly lower this, but significant hydrogen bonding will keep it high.
Solubility Sparingly soluble in water and non-polar solvents. Soluble in polar aprotic solvents like DMSO and DMF.The presence of both polar (amide, thioamide) and non-polar (cyclohexane) regions suggests amphiphilic character, but the crystalline nature likely limits aqueous solubility.
pKa Estimated acidic pKa (N-H) ~8-10, basic pKa (C=O) ~2-4The N-H protons are weakly acidic due to resonance stabilization of the conjugate base. The carbonyl oxygen is weakly basic. These are estimations and would require experimental or computational verification.
Spectral Data Analysis

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of the parent compound is expected to show characteristic signals for the methylene protons of the cyclohexane ring, typically in the range of 1.5-2.5 ppm. The N-H protons would appear as broad singlets at a downfield chemical shift, likely between 9.0 and 11.0 ppm, due to the deshielding effect of the adjacent carbonyl and thioxo groups.[3]

  • ¹³C NMR: The carbon NMR spectrum would be distinguished by the signals for the carbonyl carbon (C=O) and the thioxo carbon (C=S). The C=O signal is expected around 160-170 ppm, while the C=S signal would appear further downfield, typically in the range of 170-180 ppm.[6] The aliphatic carbons of the cyclohexane ring would resonate in the upfield region of the spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands would be observed for the N-H stretching vibrations (around 3200-3400 cm⁻¹), the C=O stretching vibration (around 1650-1700 cm⁻¹), and the C=S stretching vibration (around 1200-1250 cm⁻¹).[5]

Structure_Diagram structure

Caption: Chemical structure of the core compound.

Potential Applications in Drug Development

The broader class of quinazolinone and thioquinazolinone derivatives has been extensively investigated for a wide range of pharmacological activities.[6] These include, but are not limited to:

  • Anticancer Activity: Many quinazolinone derivatives have shown potent anticancer activity by targeting various cellular pathways.

  • Antimicrobial Activity: The quinazolinone scaffold has been utilized to develop novel antibacterial and antifungal agents.[3][4]

  • Antiviral Activity: Certain derivatives have demonstrated efficacy against various viruses.[7]

  • Enzyme Inhibition/Activation: The rigid heterocyclic structure makes it a suitable scaffold for designing enzyme inhibitors or activators. For instance, related pyrimido[4,5-d]pyrimidin-4(1H)-one analogues have been evaluated as activators of the enzyme acid alpha-glucosidase.[8][9]

The specific biological activities of this compound are not yet well-defined in the public domain. However, its structural features suggest that it could serve as a valuable starting point for the development of new therapeutic agents. The ability to easily generate a library of derivatives through the one-pot synthesis allows for systematic structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.

Conclusion

This compound is a heterocyclic compound with a promising scaffold for medicinal chemistry applications. While specific experimental data on the parent compound is limited, a comprehensive understanding of its synthesis and physicochemical properties can be derived from the study of its numerous derivatives. The robust and efficient Biginelli-type synthesis provides a straightforward route to this class of molecules, enabling further exploration of their therapeutic potential. Future research should focus on the detailed biological evaluation of the parent compound and its derivatives to unlock their full potential in drug discovery and development.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and conformational aspects of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct crystallographic or in-depth conformational studies on this specific molecule, this guide synthesizes data from closely related analogues and computational models to present a robust understanding of its structural characteristics.

Molecular Structure

This compound possesses a bicyclic structure where a dihydropyrimidine ring is fused to a cyclohexene ring. The core structure consists of a quinazoline backbone with a thione group at the C2 position and a ketone group at the C4 position. The "hexahydro" designation indicates that the cyclohexene ring is partially saturated.

While a definitive crystal structure for the title compound is not publicly available, analysis of related structures, such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, reveals key bond lengths and angles that are likely conserved.[1] The C=O bond length is typically around 1.231 Å, and the C=S bond length is approximately 1.666 Å.[1]

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts (ppm) or Frequencies (cm⁻¹)Notes
¹H NMR~9.5-10.5 (NH), ~2.0-3.0 (CH₂)The NH protons are expected to be deshielded. The methylene protons of the hexahydro ring would appear in the aliphatic region. Data is inferred from derivatives.[2]
¹³C NMR~170-175 (C=S), ~160-165 (C=O)The thione and carbonyl carbons are characteristically downfield. Data for a similar isomer shows signals at 182.24 g/mol for the molecule.
IR Spectroscopy~3200 (N-H), ~1680 (C=O), ~1200 (C=S)Characteristic stretching frequencies for the functional groups.[3]

Conformational Analysis

The conformation of the this compound is largely determined by the puckering of the partially saturated cyclohexene ring. This ring can adopt several conformations, with the half-chair and boat forms being the most probable. The exact conformation and the energy barrier between different conformers would likely be influenced by substituents and the crystalline packing forces.

In related hexahydroquinazolinone structures, the dihydropyrimidine ring is often nearly planar.[4] For instance, in 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the quinazoline ring system is essentially planar.[4] It is reasonable to infer a similar planarity for the dihydropyrimidine portion of the title compound.

Intermolecular hydrogen bonding is a significant factor in the solid-state conformation. In analogous crystal structures, molecules are often linked by N-H···S or N-H···O hydrogen bonds, forming dimers or chains.[1][4][5]

Experimental Protocols

Synthesis

A general and efficient method for the synthesis of related 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones involves a one-pot, three-component reaction.[2][6] This protocol can be adapted for the synthesis of the title compound.

General Procedure:

  • A mixture of an appropriate cyclohexanedione derivative (10 mmol), an aldehyde (10 mmol), and thiourea (15 mmol) is prepared.

  • A catalyst, such as zinc ferrite nanocatalyst, can be added.[2][6]

  • The reaction mixture is heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).[6]

  • Upon completion, the reaction mixture is extracted with a suitable solvent (e.g., ethyl acetate).[6]

  • The catalyst is removed by filtration, and the product is purified, typically by recrystallization.[6]

G reagents Cyclohexanedione Aldehyde Thiourea reaction One-Pot Reaction (Reflux) reagents->reaction catalyst Catalyst (e.g., Zinc Ferrite) catalyst->reaction extraction Extraction (Ethyl Acetate) reaction->extraction filtration Filtration extraction->filtration purification Purification (Recrystallization) filtration->purification product 2-Thioxo-hexahydroquinazolin-4(1H)-one purification->product

A generalized workflow for the synthesis of 2-Thioxo-hexahydroquinazolin-4(1H)-one derivatives.
Characterization

The synthesized compound would be characterized using standard spectroscopic methods.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker 500 MHz) using a deuterated solvent such as DMSO-d₆.[3] Chemical shifts are reported in ppm relative to an internal standard (TMS).

  • Mass Spectrometry: Mass spectra can be obtained using an ion trap mass spectrometer to confirm the molecular weight of the compound.[3]

  • FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets to identify the characteristic functional groups.[3]

  • X-ray Crystallography: For unambiguous structure determination and conformational analysis, single crystals are grown and analyzed using a diffractometer.[3]

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ftir FT-IR Spectroscopy synthesis->ftir xray X-ray Crystallography synthesis->xray structure Molecular Structure Confirmation nmr->structure ms->structure ftir->structure conformation Conformational Analysis xray->conformation structure->conformation

Logical workflow for the characterization and structural analysis of the synthesized compound.

References

Spectroscopic and Synthetic Profile of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. Due to the limited availability of direct experimental data for this specific unsubstituted molecule in published literature, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This document is intended to serve as a valuable resource for researchers working with quinazolinone scaffolds in areas such as medicinal chemistry and materials science.

Chemical Structure and Properties

Molecular Formula: C₈H₁₀N₂OS

Molecular Weight: 182.24 g/mol

IUPAC Name: this compound

The structure consists of a dihydropyrimidine ring fused to a cyclohexene ring, featuring a ketone and a thiourea moiety.

synthesis_workflow reagents 1,3-Cyclohexanedione Urea Paraformaldehyde reaction Reflux reagents->reaction solvent_catalyst Ethanol HCl (catalytic) solvent_catalyst->reaction workup Cooling & Filtration reaction->workup product This compound workup->product analysis_workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy (KBr Pellet) start->ir ms Mass Spectrometry (EI) start->ms data_analysis Data Interpretation & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_structure Confirmed Structure data_analysis->final_structure

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Thioxo-Hexahydroquinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thioxo-hexahydroquinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, consolidated quantitative data, and visual representations of key biological pathways and workflows to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Cellular Pathways

Thioxo-hexahydroquinazolinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative thioxo-hexahydroquinazolinone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Quinazoline 1HepG2 (Liver)8.27 ± 0.52Vinblastine>50[1]
Quinazoline 3HepG2 (Liver)9.15 ± 0.63Vinblastine>50[1]
Quinazoline 1MCF-7 (Breast)10.5 ± 0.81Vinblastine15.4 ± 1.2[1]
Quinazoline 3MCF-7 (Breast)12.3 ± 0.95Vinblastine15.4 ± 1.2[1]
Quinazoline 1HCT-116 (Colon)18.6 ± 1.5Vinblastine12.8 ± 1.1[1]
Quinazoline 3HCT-116 (Colon)20.1 ± 1.8Vinblastine12.8 ± 1.1[1]
Compound 45A549 (Lung)0.44Doxorubicin0.52 ± 0.2[3]
Compound 16hA549 (Lung)8.27 ± 0.52--[3]
Signaling Pathways in Anticancer Activity

1.2.1. CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis. Thioxo-hexahydroquinazolinone derivatives have been shown to interact with CDK2.[1]

CDK2_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb hyperphosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes Inhibitor Thioxo-hexahydroquinazolinone Derivative Inhibitor->CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by thioxo-hexahydroquinazolinone derivatives.

1.2.2. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[2]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras PI3K PI3K Ras->PI3K MAPK_pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK_pathway->Proliferation Inhibitor Thioxo-hexahydroquinazolinone Derivative Inhibitor->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by thioxo-hexahydroquinazolinone derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Thioxo-hexahydroquinazolinone derivatives

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A549)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thioxo-hexahydroquinazolinone derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Vinblastine, Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of thioxo-hexahydroquinazolinone have exhibited promising activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of selected thioxo-hexahydroquinazolinone derivatives, typically measured as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition.

Compound IDMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference DrugMIC (µg/mL) / Zone of Inhibition (mm)Citation
Compound 8Staphylococcus aureus-25Ampicillin28[4]
Compound 23Staphylococcus aureus-26Ampicillin28[4]
Compound 8Escherichia coli-22Gentamicin24[4]
Compound 23Escherichia coli-21Gentamicin24[4]
Compound 8Candida albicans-20Amphotericin B22[4]
Compound 23Candida albicans-19Amphotericin B22[4]
3.1-3.26 seriesStaphylococcus aureus6.25-100-Nitrofural6.25[5]
3.1-3.26 seriesEscherichia coli50-100-Nitrofural1.5[6]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Thioxo-hexahydroquinazolinone derivatives

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize MHA or SDA and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the thioxo-hexahydroquinazolinone derivative solution (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control, a negative control, and a positive control (standard antibiotic/antifungal).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Agar_Well_Workflow start Start prepare_media Prepare & pour agar media start->prepare_media inoculate Inoculate agar surface with microorganism prepare_media->inoculate create_wells Create wells in agar inoculate->create_wells add_compound Add test compound and controls to wells create_wells->add_compound incubate Incubate plates add_compound->incubate measure_zone Measure zone of inhibition incubate->measure_zone end End measure_zone->end

Caption: Experimental workflow for the agar well diffusion method.

Anti-inflammatory and Analgesic Activities

Certain thioxo-hexahydroquinazolinone derivatives have shown promising anti-inflammatory and analgesic properties. These activities are often evaluated using in vivo models.

Quantitative Anti-inflammatory and Analgesic Data
Compound IDAssayDose (mg/kg)% Inhibition / EffectReference DrugDose (mg/kg) / EffectCitation
PTQ01Carrageenan-induced paw edema20ExcellentDiclofenac Sodium10[7]
NTQ02Carrageenan-induced paw edema20SignificantDiclofenac Sodium10[7]
PTQ01Eddy's hot plate20SignificantPentazocine10[7]
ETQ01Eddy's hot plate20SignificantPentazocine10[7]
Experimental Protocols

3.2.1. Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar albino rats

  • Thioxo-hexahydroquinazolinone derivatives

  • Carrageenan (1% in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Diclofenac Sodium)

Procedure:

  • Animal Grouping: Divide rats into groups (control, standard, and test compound groups).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

3.2.2. Eddy's Hot Plate Method

This method is used to evaluate the central analgesic activity of compounds.

Materials:

  • Mice or rats

  • Eddy's hot plate apparatus

  • Thioxo-hexahydroquinazolinone derivatives

  • Standard analgesic drug (e.g., Pentazocine)

Procedure:

  • Baseline Reaction Time: Determine the initial reaction time of each animal by placing it on the hot plate (maintained at 55 ± 0.5°C) and recording the time taken to lick its paws or jump. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer the test compounds and the standard drug to different groups of animals.

  • Post-treatment Reaction Time: Measure the reaction time again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: An increase in the reaction time is considered as an analgesic effect.

Antiviral Activity

Recent studies have highlighted the potential of thioxo-hexahydroquinazolinone derivatives as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[8]

Quantitative Antiviral Activity Data
Compound IDVirusAssayConcentration (µg/mL)% InhibitionReference DrugConcentration (µg/mL) / % InhibitionCitation
M2TMVProtection138.1 (EC50)50Ribavirin436.0 (EC50)[8]
M6TMVProtection154.8 (EC50)50Ribavirin436.0 (EC50)[8]
M1TMVCurative50052.5Ribavirin500 / 37.9[8]
Experimental Protocol: Half-Leaf Method for TMV

This method is commonly used to assess the in vivo antiviral activity of compounds against TMV.

Materials:

  • Nicotiana glutinosa or Nicotiana tabacum plants

  • Tobacco Mosaic Virus (TMV)

  • Thioxo-hexahydroquinazolinone derivatives

  • Phosphate buffer

  • Carborundum (abrasive)

Procedure:

  • Plant Preparation: Select healthy plants with well-developed leaves.

  • TMV Inoculation: Prepare a TMV suspension in phosphate buffer. Lightly dust the leaves with carborundum.

  • Compound Application:

    • Curative Activity: Inoculate the entire leaf with TMV. After a set time (e.g., 2 hours), apply the test compound solution to one half of the leaf and the solvent control to the other half.

    • Protective Activity: Apply the test compound solution to one half of the leaf and the solvent control to the other half. After a set time (e.g., 2 hours), inoculate the entire leaf with TMV.

    • Inactivation Activity: Mix the TMV suspension with the test compound solution and incubate for a period. Then, inoculate one half of a leaf with this mixture and the other half with a mixture of TMV and solvent.

  • Incubation: Keep the plants in a greenhouse for 3-4 days for local lesions to develop.

  • Lesion Counting: Count the number of local lesions on each half of the leaves.

  • Data Analysis: Calculate the percentage of inhibition of viral infection for each treatment compared to the control.

Conclusion

The thioxo-hexahydroquinazolinone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in the rational design and further investigation of this important class of compounds. Future studies should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety profiles of the most promising derivatives to translate their therapeutic potential into clinical applications.

References

"literature review on the synthesis of quinazolinone analogs"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and approved pharmaceuticals. Their versatile therapeutic potential, ranging from anticancer to antimicrobial and anti-inflammatory activities, has driven extensive research into their synthesis. This technical guide provides a comprehensive literature review of the key synthetic methodologies for quinazolinone analogs, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in this dynamic field.

I. Classical Synthetic Approaches: The Niementowski Reaction

The Niementowski reaction, first described in 1895, remains a fundamental and widely used method for the synthesis of 4(3H)-quinazolinones.[1] This reaction typically involves the thermal condensation of anthranilic acid with an amide.[2]

A common variation of this synthesis utilizes formamide to produce the parent quinazolin-4(3H)-one. The versatility of the Niementowski reaction allows for the incorporation of a wide array of substituents on both the benzene and pyrimidine rings by employing appropriately substituted anthranilic acids and amides.[3]

Table 1: Conventional Synthesis of Quinazolinone Analogs via Niementowski Reaction

Starting MaterialsReagents/CatalystReaction ConditionsProductYield (%)Reference
Anthranilic acid, Formamide-130-150°C, 6 h4(3H)-QuinazolinoneVariable (often low to moderate)[2]
Anthranilic acid, Acetic anhydride-Reflux, 4 h2-Methyl-4H-benzoxazin-4-one-[4]
2-Aminobenzohydrazide, 2-ChlorobenzaldehydePyridine (catalytic)Ethanol, Reflux, 10 h3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one-[3]
Detailed Experimental Protocol: Conventional Niementowski Synthesis of 4(3H)-Quinazolinone
  • In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).[3]

  • Heat the reaction mixture at 130-150°C for 6 hours.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture over crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4(3H)-quinazolinone.

II. Modern Synthetic Methodologies

To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, a variety of modern synthetic techniques have been developed. These include microwave-assisted synthesis, ultrasound-assisted synthesis, and green chemistry approaches, which often offer improved yields, shorter reaction times, and more environmentally benign conditions.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[1][5] In the context of quinazolinone synthesis, microwave-assisted methods have been successfully applied to the Niementowski reaction and other cyclization strategies, often leading to higher yields in a fraction of the time required for conventional heating.[1]

Table 2: Microwave-Assisted Synthesis of Quinazolinone Analogs

Starting MaterialsReagents/CatalystReaction ConditionsProductYield (%)Reference
Anthranilic acid, FormamideAcidic alumina, Silica gel, or Montmorillonite K-10Microwave, 4 minSubstituted QuinazolinonesUp to 95%[1]
Anthranilic acid, Trimethyl orthoformate, AmineEthanolMicrowave, 120°C, 30 min3-Substituted-quinazolin-4(3H)-onesModerate to excellent[4]
Anthranilic acid, Valeric anhydride, Pyridine-Microwave, 210 W, 15 min2-Butyl-4H-3,1-benzoxazin-4-one-[6]
Isatoic anhydride, 3-Oxo-1H-pyrrolo[3,4-b]quinoline-Microwave, Solvent-freeLuotonin AHigh[1]
Detailed Experimental Protocol: Microwave-Assisted Niementowski Reaction
  • In a microwave-safe vessel, mix anthranilic acid (1 equivalent) and formamide (excess).

  • Add a solid support such as acidic alumina or montmorillonite K-10.[1]

  • Irradiate the mixture in a microwave reactor at a specified power (e.g., 60 W) and temperature (e.g., 150°C) for a short duration (e.g., 4-20 minutes).[1][2]

  • After cooling, add crushed ice to the vessel and stir.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize from a suitable solvent to obtain the purified quinazolinone derivative.

B. Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and environmentally friendly approach to quinazolinone synthesis. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures.[7][8]

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis of 4-Tosyl Quinazolines
  • In a suitable flask, dissolve 2-iodoaniline (1 equivalent) and tosyl methyl isocyanide (TosMIC) in THF.

  • Add a copper catalyst (e.g., CuI) and a base (e.g., cesium carbonate).[9]

  • Place the flask in an ultrasonic bath and irradiate for approximately 30 minutes at room temperature.[9][10]

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture by removing the solvent and purifying the residue by column chromatography.

C. Green Chemistry Approaches

In line with the principles of sustainable chemistry, several green methods for quinazolinone synthesis have been developed. These approaches focus on the use of environmentally benign solvents (e.g., water, deep eutectic solvents), reusable catalysts, and energy-efficient reaction conditions.[11]

Table 3: Green Synthesis of Quinazolinone Analogs

Starting MaterialsReagents/CatalystReaction ConditionsProductYield (%)Reference
Isatoic anhydride, Aniline, Benzaldehydenano-In2O3 (5 mol%)Water/Ethanol (2:1), 80°C, 4 hSubstituted quinazolinesHigh
Anthranilic acid, Acetic anhydride, AmineCholine chloride:urea (DES)80°C2-Methyl-3-substituted-quinazolin-4(3H)-onesModerate to excellent[4]
Diaminoglyoxime, Anthranilic acidAcetic acid-functionalized magnetic silicaWater, Room temperatureQuinazolinone derivatives-[12]
Isatoic anhydride, Aldehyde, Ammonium acetatePt-MWCNTsUltrasound irradiation2,3-Dihydroquinazolin-4(1H)-ones-[8]
Detailed Experimental Protocol: Green Synthesis in a Deep Eutectic Solvent (DES)
  • Prepare the deep eutectic solvent by mixing choline chloride (1 equivalent) and urea (2 equivalents) and heating at 90°C until a clear liquid forms. Cool to room temperature.[4]

  • To the DES, add anthranilic acid (1 equivalent), acetic anhydride (1.2 equivalents), and the desired amine (1.2 equivalents).[4]

  • Stir the mixture at 80°C, monitoring the reaction by TLC.

  • Once the reaction is complete, add water to the mixture to precipitate the product.

  • Filter the crude product, dry it, and recrystallize from ethanol.[4]

III. Synthesis of 2,3-Disubstituted Quinazolinones

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is of particular interest due to the pharmacological importance of this scaffold. Various one-pot and multi-step strategies have been developed to introduce diverse substituents at these positions.

Table 4: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Starting MaterialsReagents/CatalystReaction ConditionsProductYield (%)Reference
Anthranilic acid, Carboxylic acid/Acyl chloride, AmineP(PhO)3, PyridineMicrowave, 150-250°C, 3-10 min2,3-Disubstituted 3H-quinazolin-4-onesGood to excellent[13]
2-Aminobenzamides, Aryl halides, tert-Butyl isocyanidePdCl2, DPPP, CaCl2, NaOtBuToluene, 145°C, 8 h2,3-Disubstituted quinazolin-4(3H)-onesUp to 93%[14]
Anthranilic acid, Butyryl chloride, Acetic anhydride, Aniline, Phenylhydrazine-Multi-step3-Phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one30%[15]
Detailed Experimental Protocol: One-Pot, Two-Step Microwave Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones
  • Step 1: In a microwave vial, combine anthranilic acid (1 equivalent), a carboxylic acid (1 equivalent), triphenyl phosphite (1.2 equivalents), and pyridine.[13]

  • Irradiate the mixture in a microwave reactor at 150°C for 10 minutes.[2]

  • Step 2: To the same vial, add the desired amine (1 equivalent).

  • Irradiate the mixture again at 250°C for 3-10 minutes.[2]

  • After cooling, purify the product by column chromatography.

IV. Reaction Pathways and Workflows

Visualizing the synthetic routes and experimental workflows can provide a clearer understanding of the relationships between different methodologies and the steps involved in synthesizing quinazolinone analogs.

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_products Products Anthranilic_Acid Anthranilic Acid Niementowski Niementowski Reaction (Conventional Heating) Anthranilic_Acid->Niementowski Amide Microwave Microwave-Assisted Synthesis Anthranilic_Acid->Microwave Amide / Orthoester + Amine Isatoic_Anhydride Isatoic Anhydride Ultrasound Ultrasound-Assisted Synthesis Isatoic_Anhydride->Ultrasound Aldehyde + Amine/ Ammonium Acetate Green Green Chemistry Approaches Isatoic_Anhydride->Green Amine / Aldehyde + Catalyst Quinazolinone Quinazolinone Analogs Niementowski->Quinazolinone Microwave->Quinazolinone Ultrasound->Quinazolinone Green->Quinazolinone

Caption: Overview of synthetic pathways to quinazolinone analogs.

G cluster_workflow Experimental Workflow for Quinazolinone Synthesis Start 1. Mix Starting Materials (e.g., Anthranilic Acid + Amide) Reaction 2. Apply Reaction Conditions (Heating, Microwave, or Ultrasound) Start->Reaction Monitoring 3. Monitor Reaction Progress (TLC) Reaction->Monitoring Workup 4. Reaction Work-up (Precipitation/Extraction) Monitoring->Workup Reaction Complete Purification 5. Purification (Recrystallization/Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for quinazolinone synthesis.

This guide provides a foundational overview of the synthesis of quinazolinone analogs. For more specific applications and the synthesis of complex derivatives, researchers are encouraged to consult the primary literature cited herein.

References

The Discovery and Development of Novel Quinazolinone-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinazolinone scaffold, a fused heterocyclic system composed of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, leading to their investigation and development for a multitude of therapeutic applications.[1][2][3] Several quinazolinone-based drugs have successfully reached the market, including EGFR inhibitors like gefitinib and erlotinib, underscoring the clinical significance of this chemical class.[4][5] This technical guide provides an in-depth overview for researchers and drug development professionals, detailing the synthesis, pharmacological activities, and evaluation of novel quinazolinone compounds. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this promising area.

Chapter 1: Synthesis of Quinazolinone Derivatives

The synthesis of the quinazolinone core is versatile, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The most common strategies typically begin with anthranilic acid or its derivatives.

A widely used method involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride to form a 1,3-benzoxazin-4-one (benzoxazinone) intermediate. This intermediate is then treated with various amines or hydrazine hydrate to yield the desired 2,3-substituted 4(3H)-quinazolinone derivatives.[6][7]

Route A: From Anthranilic Acid via Benzoxazinone Intermediate

  • Acylation: Anthranilic acid is reacted with an appropriate acyl chloride (e.g., chloroacetyl chloride) to form an N-acyl anthranilic acid.[7]

  • Cyclization: The intermediate is then cyclized, often using acetic anhydride, to produce a 2-substituted benzoxazin-4-one.[7]

  • Amination: The benzoxazinone is reacted with a primary amine (R-NH2) or hydrazine to yield the final 3-substituted quinazolinone.[7][8]

Route B: One-Pot Microwave-Assisted Synthesis A more direct, one-pot synthesis can be achieved using microwave irradiation. This method involves reacting anthranilic acid, trimethyl orthoformate, and a desired amine in ethanol. The reaction is heated in a microwave reactor, providing a rapid and efficient route to 3-substituted quinazolin-4(3H)-ones.[9]

Route C: Ruthenium-Catalyzed Deaminative Coupling For a more modern approach, a ruthenium-catalyzed system can facilitate the deaminative coupling of 2-aminobenzamides with various amines to efficiently form quinazolinone products. This method avoids the use of reactive reagents and the formation of toxic byproducts.[10]

Chapter 2: Pharmacological Applications and Mechanisms of Action

Quinazolinone derivatives have been extensively studied for a wide range of pharmacological activities. Their mechanism of action often involves targeting specific enzymes or signaling pathways crucial for disease progression.

Anticancer Activity

The anticancer potential of quinazolinones is one of the most thoroughly investigated areas.[1] These compounds can act on various targets to inhibit tumor growth, proliferation, and metastasis.[11][12]

EGFR Tyrosine Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[4][13] Overexpression or mutation of EGFR is common in various cancers, such as non-small-cell lung cancer (NSCLC).[4][14] Quinazolinone-based inhibitors like gefitinib and erlotinib function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes cell growth and division.[4][5] Novel derivatives continue to be developed to overcome resistance to existing therapies, including fourth-generation allosteric inhibitors targeting mutations like C797S.[14]

Tubulin Polymerization Inhibition: Another significant anticancer mechanism is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[1][15] Certain quinazolinone compounds bind to the colchicine binding site on β-tubulin, preventing the conformational changes necessary for microtubule assembly.[15]

// Nodes EGF [label="EGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF [label="RAS/RAF/MEK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [shape=point, style=invis];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Dimerization -> RAS_RAF [label="Initiates"]; Dimerization -> PI3K_AKT [label="Initiates"]; RAS_RAF -> Proliferation; PI3K_AKT -> Proliferation; Quinazolinone -> EGFR [label="Blocks\nATP Binding", dir=back, arrowhead=tee, style=dashed, color="#EA4335"]; }

Caption: EGFR signaling pathway and its inhibition by quinazolinone-based compounds.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][16] Structure-activity relationship studies have shown that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for antimicrobial efficacy.[2] Some compounds exhibit potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[17] The mechanism for some antibacterial quinazolinones involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[18]

Anti-inflammatory Activity

Inflammation is a biological response implicated in numerous diseases. Certain quinazolinone compounds have been shown to possess potent anti-inflammatory properties.[19] One key mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[20] By blocking this pathway, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, and COX-2.[1][20] Other derivatives have been found to target mitogen-activated protein kinase (MAPK) pathways, which are also central to the inflammatory response.[21]

NFkB_Pathway

Caption: Inhibition of the NF-κB inflammatory pathway by quinazolinone compounds.

Anticonvulsant Activity

The structural features of quinazolinones have also led to their development as anticonvulsant agents.[22][23] These compounds are often evaluated using preclinical models such as the maximal electroshock (MES) and subcutaneous strychnine threshold tests.[24] SAR studies indicate that substitutions on the quinazolinone ring, such as the presence of a halogen atom, can significantly influence anticonvulsant activity.[25] While the exact mechanisms are varied, some compounds are thought to modulate GABA-A receptors, similar to benzodiazepines.[25]

Chapter 3: General Workflow for Drug Discovery

The path from a chemical concept to a potential drug candidate is a systematic process involving synthesis, screening, and optimization.

Drug_Discovery_Workflow

Caption: A generalized workflow for the discovery and development of quinazolinone-based drugs.

Chapter 4: Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of quinazolinone compounds, based on commonly cited procedures.

Protocol 4.1: General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones[7][13]
  • Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one:

    • Dissolve anthranilic acid (1 equivalent) in a suitable solvent like pyridine or dioxane.

    • Add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.

    • Allow the mixture to stir at room temperature for 2-4 hours.

    • Add acetic anhydride (3 equivalents) and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with a cold sodium bicarbonate solution, and dry to obtain the benzoxazinone intermediate.

  • Step 2: Synthesis of the Final Quinazolinone:

    • Dissolve the benzoxazinone intermediate (1 equivalent) and the desired primary amine or hydrazine (1.2 equivalents) in glacial acetic acid or ethanol.

    • Reflux the mixture for 6-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it onto crushed ice.

    • Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure quinazolinone derivative.

Protocol 4.2: In Vitro Anticancer Screening (MTT Assay)[11]
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized quinazolinone compounds in DMSO.

    • Treat the cells with serial dilutions of the compounds (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4.3: In Vitro Antibacterial Screening (Broth Microdilution)[26]
  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture (e.g., S. aureus, E. coli) and adjust its turbidity to match the 0.5 McFarland standard.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Chapter 5: Data Summary

The following tables summarize quantitative data for various biological activities of representative quinazolinone compounds from the literature.

Table 1: Anticancer Activity of Quinazolinone Derivatives

Compound ID Target/Cell Line Activity Metric Value (µM) Reference
6d EGFR (enzyme) IC50 0.069 [13][26]
6d NCI-H460 (Lung) GI50 0.789 [13][26]
107 EGFRwt-TK IC50 0.010 [1]
7j DU-145 (Prostate) GI50 0.050 [15]
18 MGC-803 (Gastric) IC50 0.85 [3]
5k EGFRwt-TK IC50 0.010 [27]
5k A549 (Lung) IC50 Value not specified [27]
Compound 23 Ba/F3 EGFRL858R/T790M EC50 0.72 [14]

| Compound 23 | Ba/F3 EGFRL858R/T790M/C797S | EC50 | 0.05 |[14] |

Table 2: Antimicrobial Activity of Quinazolinone Derivatives

Compound ID Organism Activity Metric Value (µg/mL) Reference
Compound 27 S. aureus (MRSA) MIC ≤0.5 [17]
Compound 15 P. syringae pv. actinidiae EC50 45.6 [28]
Compound 15 X. oryzae pv. oryzae Inhibition (100mg/L) 79.3% [28]
A-1 S. aureus Activity Very Good* [16]
A-4 P. aeruginosa Activity Excellent* [16]

*Note: Qualitative activity reported in the source.

Table 3: Anti-inflammatory and Anticonvulsant Activity

Compound ID Assay/Target Activity Metric Value Reference
Compounds 10-12 Anti-IL-1β mRNA expression Gene Expression 10.85% of control [20]
Compounds 10-12 Anti-COX-2 mRNA expression Inhibition vs Control 9-fold [20]
Compound 7e LPS-stimulated NO production IC50 58.03 µM [29]
Compound 8 MES-induced seizures Activity Most Active* [22]
Compounds 34, 35 Chemically induced seizures Protection 100% [25]

*Note: Qualitative activity reported in the source.

Conclusion and Future Outlook

The quinazolinone scaffold remains a "privileged structure" in drug discovery, consistently yielding compounds with potent and diverse pharmacological activities.[2] The synthetic versatility of the core allows for fine-tuning of properties to enhance potency, selectivity, and pharmacokinetic profiles. Current research is focused on developing derivatives that can overcome drug resistance, particularly in anticancer therapy, and exploring novel mechanisms of action for other therapeutic areas.[14] The application of modern drug design techniques, such as computational modeling and hybrid drug design, will continue to drive the discovery of next-generation quinazolinone-based therapeutics.[11][25] The wealth of data and established methodologies provide a solid foundation for researchers to build upon, promising a continued role for quinazolinones in addressing unmet medical needs.

References

"CAS number and IUPAC name for 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, synthesis, and known biological activities, presenting available data in a structured format.

Chemical Identity

CAS Number: 333555-25-6

IUPAC Name: 2-sulfanylidene-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one

PropertyValue
Molecular Formula C₈H₁₀N₂OS
Molecular Weight 182.24 g/mol
PubChem CID 2736557

Synthesis

The synthesis of this compound and its derivatives is commonly achieved through a one-pot, three-component Biginelli-type reaction. This method offers an efficient and environmentally friendly route to obtaining hexahydroquinazolinones.

Experimental Protocol: General Biginelli-Type Synthesis

This protocol is a generalized procedure adapted from the synthesis of related 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones.[1]

Materials:

  • An appropriate aldehyde (for the unsubstituted title compound, formaldehyde would be used, though many reported syntheses use various aryl aldehydes)

  • A cyclic β-dicarbonyl compound (e.g., cyclohexane-1,3-dione)

  • Thiourea

  • Catalyst (e.g., zinc ferrite nanocatalyst, Nafion-H, Ceric Ammonium Nitrate)[2]

  • Solvent (or solvent-free conditions)

Procedure:

  • A mixture of the aldehyde (10 mmol), cyclohexane-1,3-dione (10 mmol), and thiourea (15 mmol) is prepared.

  • A catalytic amount of the chosen catalyst is added to the mixture.

  • The reaction can be conducted under solvent-free conditions or in a suitable solvent such as polyethylene glycol (PEG).[2]

  • The mixture is stirred, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with a suitable solvent (e.g., ethyl acetate).

  • The catalyst is separated by filtration.

  • The product is purified from the filtrate, typically through recrystallization.

G Aldehyde Aldehyde Reaction_Mixture Reaction Mixture Aldehyde->Reaction_Mixture Cyclohexanedione Cyclohexane-1,3-dione Cyclohexanedione->Reaction_Mixture Thiourea Thiourea Thiourea->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Product 2-Thioxo-2,3,5,6,7,8- hexahydroquinazolin-4(1H)-one Reaction_Mixture->Product One-pot Synthesis

Biginelli-type synthesis workflow.

Biological Activity

Derivatives of the thioxo-hexahydroquinazoline core have demonstrated a wide range of biological activities. While specific quantitative data for the unsubstituted title compound is limited in publicly available literature, the activities of closely related analogs are summarized below.

Antimicrobial and Antifungal Activity

Numerous studies have reported the antibacterial and antifungal properties of thioxo-benzo[g]quinazolin-4(3H)-one derivatives.[3][4] The antimicrobial activity is evaluated in vitro against various strains of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3][4] The agar well diffusion method is a common technique used for this evaluation.[3]

Table of Antimicrobial Activity for Related Compounds:

Compound DerivativeTest OrganismActivity MetricResultReference
4-(4-bromophenyl)-7,7-dimethyl-2-thioxo-..Various BacteriaZone of Inhibition20-25 mm[5]
4-(4-chlorophenyl)-7,7-dimethyl-2-thioxo-..Various BacteriaZone of InhibitionNot specified[5]
2-thioxo-benzo[g] quinazolin-4(3H)-one derivativesGram-positive bacteriaMICNot specified[3][4]
2-thioxo-benzo[g] quinazolin-4(3H)-one derivativesGram-negative bacteriaMICNot specified[3][4]
2-thioxo-benzo[g] quinazolin-4(3H)-one derivativesVarious FungiMICNot specified[3][4]

Experimental Protocol: Agar Well Diffusion Method

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

  • Wells of a fixed diameter are punched into the agar.

  • A specific concentration of the test compound (dissolved in a suitable solvent like DMF) is added to each well.

  • Standard antibiotics (e.g., ampicillin, gentamicin) and the solvent alone serve as positive and negative controls, respectively.[3]

  • The plates are incubated under appropriate conditions for microbial growth.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Antiviral Activity

Certain 2-thioxo-benzo[g]quinazoline derivatives have been investigated for their antiviral properties against adenovirus type 7 and bacteriophage phiX174.[6] The plaque assay is a standard method to quantify the reduction in viral infectivity.

Other Potential Biological Activities

The broader class of quinazolinone and thioxoquinazoline derivatives has been associated with a multitude of other pharmacological effects, including:

  • Anticancer[2]

  • Anti-inflammatory

  • Anticonvulsant

  • Antihypertensive

  • Calcium channel blocking activity

Potential Mechanism of Action

While a definitive signaling pathway for this compound has not been elucidated, the antimicrobial activity of the broader quinazolinone class is thought to involve the inhibition of essential bacterial enzymes. One potential target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.

G cluster_drug Quinazolinone Derivative cluster_bacterium Bacterial Cell Compound 2-Thioxo-hexahydro- quinazolin-4(1H)-one DNA_gyrase DNA Gyrase Compound->DNA_gyrase Inhibition DNA_replication DNA Replication DNA_gyrase->DNA_replication Enables Cell_Death Bacterial Cell Death DNA_replication->Cell_Death Blockage Leads To

References

Tautomerism in 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. This analysis is crucial for understanding the molecule's physicochemical properties, reactivity, and potential applications in medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence its biological activity and formulation characteristics.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process typically involves the migration of a proton accompanied by a shift in the location of a double bond. In the case of this compound, two primary types of tautomerism are possible: lactam-lactim and thione-thiol tautomerism. The equilibrium between these forms is influenced by various factors, including the physical state (solid, liquid, or gas), solvent polarity, temperature, and pH. Understanding the dominant tautomeric form is paramount for predicting the molecule's hydrogen bonding capabilities, lipophilicity, and interaction with biological targets.

Possible Tautomeric Forms

This compound can exist in four potential tautomeric forms, arising from the combination of lactam-lactim and thione-thiol equilibria.

  • Diketone (Thione-Lactam) Form (1): This form possesses a thione (C=S) group at the 2-position and a lactam (amide) group at the 4-position.

  • Enol-Thione (Thione-Lactim) Form (2): This tautomer features a thione group at the 2-position and a hydroxyl (enol) group at the 4-position.

  • Thiol-Ketone (Thiol-Lactam) Form (3): This form is characterized by a thiol (S-H) group at the 2-position and a lactam group at the 4-position.

  • Dienol (Thiol-Lactim) Form (4): This tautomer contains a thiol group at the 2-position and a hydroxyl group at the 4-position.

The interplay between these forms dictates the overall chemical behavior of the compound.

Tautomers T1 Diketone (Thione-Lactam) T2 Enol-Thione (Thione-Lactim) T1->T2 Lactam-Lactim T3 Thiol-Ketone (Thiol-Lactam) T1->T3 Thione-Thiol T4 Dienol (Thiol-Lactim) T2->T4 Thione-Thiol T3->T4 Lactam-Lactim

Caption: Tautomeric relationships in this compound.

Experimental and Computational Analysis of Tautomeric Equilibrium

The relative stability of the different tautomers can be investigated through a combination of experimental techniques and computational modeling.

Spectroscopic Evidence

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying the functional groups present in the dominant tautomer. For instance, the thione-lactam form is characterized by distinct C=S and C=O stretching vibrations, while the thiol-lactim forms would exhibit S-H and O-H stretching bands. Studies on solid cis- and trans-2-thioxohexahydroquinazolin-4(1H)-one using FT-Raman and FT-IR spectroscopy have indicated that the thione-lactam (NH) form is the predominant tautomer in the solid state.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are sensitive to their chemical environment, allowing for the differentiation of tautomers. For example, the presence of an N-H proton signal would support the existence of the lactam and/or thione forms, while an S-H or O-H signal would indicate the presence of the thiol or lactim tautomers, respectively.

Computational Studies

Density Functional Theory (DFT) calculations are frequently employed to predict the relative energies and, consequently, the stabilities of different tautomers in the gas phase and in solution (using solvent models). A study utilizing the B3LYP functional with 6-31+G** and 6-311+G** basis sets has been performed on cis- and trans-2-thioxohexahydroquinazolin-4(1H)-one.[1] While specific energy values were not available in the reviewed literature, such calculations generally support the experimental findings of the thione-lactam form being the most stable in the solid phase.[1]

For illustrative purposes, the following table presents hypothetical relative energies and population percentages for the tautomers in different phases, based on general trends observed for similar heterocyclic thione and lactam systems.

Table 1: Hypothetical Relative Energies and Population Percentages of Tautomers

TautomerPhaseRelative Energy (kcal/mol)Population (%)
Diketone (Thione-Lactam) Gas0.0075.9
Enol-Thione (Thione-Lactim)Gas1.5010.2
Thiol-Ketone (Thiol-Lactam)Gas0.8530.3
Dienol (Thiol-Lactim)Gas3.500.8
Diketone (Thione-Lactam) Non-polar Solvent0.0085.1
Enol-Thione (Thione-Lactim)Non-polar Solvent2.004.5
Thiol-Ketone (Thiol-Lactam)Non-polar Solvent1.2018.2
Dienol (Thiol-Lactim)Non-polar Solvent4.500.1
Diketone (Thione-Lactam) Polar Solvent0.0060.5
Enol-Thione (Thione-Lactim)Polar Solvent0.5030.3
Thiol-Ketone (Thiol-Lactam)Polar Solvent1.0015.2
Dienol (Thiol-Lactim)Polar Solvent2.501.8
Diketone (Thione-Lactam) Solid->99

Note: The data for the gas and solvent phases are illustrative and based on general principles of tautomer stability. The solid-phase data is consistent with published findings.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves a one-pot, three-component Biginelli-type reaction.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Thiourea

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Solvent (e.g., ethanol or a solvent-free system)

Procedure:

  • A mixture of cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1.2 equivalents) is prepared.

  • A catalytic amount of the chosen acid catalyst is added.

  • The mixture is refluxed in a suitable solvent (e.g., ethanol) for several hours or heated under solvent-free conditions.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Synthesis cluster_reactants Reactants cluster_conditions Conditions Cyclohexanone Cyclohexanone Reaction Cyclohexanone->Reaction EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reaction Thiourea Thiourea Thiourea->Reaction Catalyst Acid Catalyst Catalyst->Reaction Solvent Solvent/Solvent-free Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of the target compound.

NMR Spectroscopic Analysis of Tautomerism

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

Data Acquisition (¹H NMR):

  • Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Integrate the signals corresponding to protons unique to each tautomer (e.g., N-H, S-H, O-H, and specific C-H protons).

  • The ratio of the integrals will provide the relative population of the tautomers in the chosen solvent.

NMR_Workflow Start Sample Preparation (Dissolve in Deuterated Solvent) NMR 1D ¹H NMR Data Acquisition Start->NMR Processing Spectral Processing (Phasing, Baseline Correction) NMR->Processing Integration Signal Integration (Unique Protons for each Tautomer) Processing->Integration Analysis Calculation of Tautomer Ratio Integration->Analysis End Tautomer Population Data Analysis->End

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Visible Spectroscopic Analysis

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Prepare a series of dilutions to determine a suitable concentration for absorbance measurements (typically in the range of 0.1 to 1.0 absorbance units).

Data Acquisition:

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-450 nm).

  • Identify the absorption maxima (λmax) for the different tautomeric forms.

  • The relative intensities of these bands can provide qualitative information about the predominant tautomer in solution. Quantitative analysis is possible if the molar absorptivity of each tautomer is known.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity. Experimental evidence, supported by computational studies, indicates that the diketone (thione-lactam) form is the most stable tautomer, particularly in the solid state.[1] In solution, the equilibrium is expected to be influenced by the solvent's polarity, with more polar solvents potentially stabilizing the more polar tautomeric forms. A thorough understanding of this tautomeric landscape is essential for the rational design of new therapeutic agents based on this heterocyclic scaffold. Further research to quantify the tautomeric ratios in various solvents would be highly beneficial for drug development applications.

References

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Lab-Scale Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein is based on a robust and well-established chemical transformation: the base-catalyzed condensation of 2-ethoxycarbonylcyclohexanone with thiourea. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying mechanistic principles, ensuring both reproducibility and a deep understanding of the synthesis.

Introduction and Significance

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their scaffolds are found in a wide array of pharmaceuticals exhibiting antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The specific target of this guide, this compound, is a valuable intermediate for the synthesis of more complex fused heterocyclic systems and for screening in drug discovery programs.

The synthetic strategy detailed here is a variation of the classical pyrimidine synthesis, which relies on the condensation of a β-ketoester with thiourea. This approach is favored for its high efficiency, atom economy, and the relative accessibility of the starting materials.

Underlying Chemical Principles: Reaction Mechanism

The synthesis proceeds via a base-catalyzed condensation-cyclization reaction. The mechanism can be dissected into several key steps, each driven by fundamental principles of organic reactivity. The choice of a strong base, such as sodium ethoxide, is critical as it serves to deprotonate the thiourea, increasing its nucleophilicity, and to facilitate the final aromatization step through elimination.

The proposed mechanism is as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from thiourea on the more electrophilic ketone carbonyl of 2-ethoxycarbonylcyclohexanone.

  • Hemiaminal Formation: This attack forms a transient hemiaminal intermediate.

  • Dehydration: The hemiaminal readily dehydrates to form an imine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the thiourea moiety then performs an intramolecular nucleophilic attack on the electrophilic ester carbonyl carbon.

  • Cyclic Intermediate Formation: This cyclization step forms a new tetrahedral intermediate.

  • Elimination: The reaction concludes with the elimination of an ethoxide ion (from the original ester) which is subsequently protonated by the solvent (ethanol) to form the stable, cyclic final product.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism R1 2-Ethoxycarbonylcyclohexanone I1 Hemiaminal Intermediate R1->I1 1. Nucleophilic Attack R2 Thiourea R2->I1 Catalyst NaOEt (Base) Catalyst->R2 I2 Imine Intermediate I1->I2 2. Dehydration (-H2O) I3 Cyclic Tetrahedral Intermediate I2->I3 3. Intramolecular Cyclization P This compound I3->P 4. Elimination (-EtOH)

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol

This synthesis is presented as a two-part procedure. The first part details the preparation of the key starting material, 2-ethoxycarbonylcyclohexanone, which may not be readily available commercially. The second part describes the final condensation to yield the target compound.

Part A: Synthesis of 2-Ethoxycarbonylcyclohexanone (Claisen Condensation)

This preparation involves the acylation of cyclohexanone using diethyl carbonate in the presence of a strong base.

Materials & Equipment:

  • Three-neck round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Cyclohexanone

  • Diethyl carbonate

  • Sodium hydride (NaH) or Sodium metal

  • Anhydrous toluene or ethanol

  • Hydrochloric acid (HCl), dilute

  • Standard extraction and distillation glassware

Reagent Data:

ReagentM.W. ( g/mol )Density (g/mL)MolesAmount
Cyclohexanone98.140.9480.2019.6 g (20.7 mL)
Diethyl Carbonate118.130.9750.2428.4 g (29.1 mL)
Sodium Ethoxide68.05-0.2215.0 g
Ethanol (anhydrous)46.070.789-150 mL

Step-by-Step Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Base Preparation: Carefully add sodium ethoxide to 100 mL of anhydrous ethanol in the flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Reactants: In the dropping funnel, prepare a mixture of cyclohexanone and diethyl carbonate.

  • Reaction Initiation: Gently heat the sodium ethoxide suspension to reflux. Add the cyclohexanone/diethyl carbonate mixture dropwise over a period of 1-2 hours.

  • Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice and water.

  • Acidification: Acidify the aqueous mixture to a pH of ~5-6 with dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation to yield 2-ethoxycarbonylcyclohexanone as a colorless oil.

Part B: Synthesis of this compound

Materials & Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • 2-Ethoxycarbonylcyclohexanone (from Part A)

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Buchner funnel and filter paper

Reagent Data:

ReagentM.W. ( g/mol )MolesEquiv.Amount
2-Ethoxycarbonylcyclohexanone170.210.051.08.51 g
Thiourea76.120.061.24.57 g
Sodium Ethoxide68.050.061.24.08 g
Ethanol (absolute)46.07--100 mL

Step-by-Step Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (100 mL).

  • Dissolution: Add sodium ethoxide (4.08 g) to the ethanol and stir until it is fully dissolved.

  • Addition of Reactants: To this solution, add thiourea (4.57 g) and 2-ethoxycarbonylcyclohexanone (8.51 g).

  • Reaction: Heat the mixture to reflux and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v).

  • Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates out of the solution.

  • Neutralization: Slowly add glacial acetic acid to neutralize the excess sodium ethoxide, which will promote further precipitation of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product should be an off-white to pale yellow solid.

Experimental_Workflow Figure 2: Overall Experimental Workflow cluster_A Part A: Starting Material Synthesis cluster_B Part B: Final Product Synthesis A1 1. Prepare NaOEt in Ethanol A2 2. Add Cyclohexanone & Diethyl Carbonate A1->A2 A3 3. Reflux (4-6h) A2->A3 A4 4. Quench, Acidify, & Extract A3->A4 A5 5. Purify by Vacuum Distillation A4->A5 B2 7. Add 2-Ethoxycarbonyl- cyclohexanone A5->B2 Key Starting Material B1 6. Dissolve NaOEt & Thiourea in EtOH B1->B2 B3 8. Reflux (6-8h) B2->B3 B4 9. Cool, Neutralize, & Filter B3->B4 B5 10. Wash & Dry Product B4->B5

Caption: Figure 2: Overall Experimental Workflow

Characterization and Data Analysis

The structural integrity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity. Literature values should be consulted for comparison.

  • Infrared (IR) Spectroscopy: Key vibrational peaks to look for include:

    • N-H stretching: Broad peaks around 3200-3400 cm⁻¹

    • C=O stretching (amide): A strong peak around 1650-1680 cm⁻¹

    • C=S stretching (thioamide): A peak around 1100-1250 cm⁻¹

  • ¹H-NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) should show characteristic signals for the protons on the cyclohexane ring and the N-H protons of the pyrimidine ring. The N-H protons will typically appear as broad singlets in the downfield region (δ 9-12 ppm).

  • ¹³C-NMR Spectroscopy: The carbon NMR will definitively confirm the structure with characteristic peaks for the carbonyl carbon (C=O) around δ 160-170 ppm and the thiocarbonyl carbon (C=S) further downfield, typically around δ 175-185 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product (182.24 g/mol ).

Safety Precautions

  • Reagent Handling: Sodium ethoxide and sodium hydride are highly reactive and corrosive. Handle them in an inert, dry atmosphere and away from water. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Ethanol, diethyl ether, and toluene are flammable. All heating should be conducted using a heating mantle, and all operations should be performed in a well-ventilated fume hood.

  • Reaction Conditions: The reactions involve heating flammable solvents to reflux. Ensure that all glassware is properly secured and that a fire extinguisher is accessible.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

Conclusion

This guide outlines a reliable and scalable two-stage protocol for the synthesis of this compound. By starting with the Claisen condensation to form the necessary β-ketoester followed by a classical pyrimidine synthesis, this method provides a robust pathway to a valuable heterocyclic building block. The detailed mechanistic explanations and procedural steps are intended to empower researchers to confidently reproduce this synthesis and apply similar principles to the creation of related analogues.

Application Notes and Protocols: Antimicrobial Profiling of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The derivatization of the quinazoline scaffold at different positions can modulate its biological efficacy. The introduction of a thioxo group, in particular, has been a key strategy in the development of novel antimicrobial agents. This document provides detailed protocols for evaluating the antimicrobial activity of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its structurally related analogs, along with a summary of reported quantitative data for similar compounds.

Data Presentation: Antimicrobial Activity of Thioxo-quinazolinone Derivatives

The following tables summarize the antimicrobial activity of various thioxo-quinazolinone derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antibacterial Activity of Thioxo-quinazolinone Derivatives (MIC in µg/mL)

Compound TypeGram-Positive BacteriaGram-Negative BacteriaReference Compounds (MIC in µg/mL)
Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives Staphylococcus aureus: Potent ActivityBacillus subtilis: Strong ActivityEscherichia coli: Significant ActivityPseudomonas aeruginosa: Moderate ActivityAmpicillin, Gentamicin
Quinazolinone Schiff Base Derivatives Staphylococcus aureus: Good ActivityBacillus subtilis: Good ActivityEscherichia coli: Good Activity (e.g., 128 µg/mL)Ciprofloxacin
6-Thioxo-6,7-dihydro-2H-[1][2][3]triazino[2,3-c]quinazolin-2-one Derivatives Staphylococcus aureus ATCC 25923: 6.25–100 µg/mLEscherichia coli: Moderate Activity (50–100 µg/mL)Nitrofural, Trimetoprim
2-Thioxoimidazolidin-4-one Derivatives Staphylococcus aureus (clinical isolates): 31.25-125 µg/mLNot ReportedNot Reported

Table 2: Antifungal Activity of Thioxo-quinazolinone Derivatives (MIC in µg/mL)

Compound TypeFungal StrainsReference Compounds (MIC in µg/mL)
Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives Candida albicans: Strong ActivityAspergillus niger: Strong ActivityAmphotericin B
Quinazolinone Schiff Base Derivatives Candida albicans: No remarkable activity observedNot Applicable
Quinazolin-5-one Derivatives Potentially active, comparable to standard drugsNystatin

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

  • Negative control (broth medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh culture of the microorganism, suspend a few colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing the inoculum and the positive control antibiotic/antifungal.

    • Negative Control: A well containing only the sterile broth medium.

    • Growth Control: A well containing the inoculum and broth, but no test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Disc Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Test compound

  • Sterile filter paper discs (6 mm diameter)

  • Bacterial or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic/antifungal discs

  • Solvent for dissolving the test compound (e.g., DMSO)

Procedure:

  • Preparation of Agar Plates: Prepare the agar medium according to the manufacturer's instructions, sterilize, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to the 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the agar plate to create a lawn of microbial growth.

  • Preparation of Test Discs: Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

  • Application of Discs: Aseptically place the impregnated discs, along with positive and negative (solvent only) control discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution cluster_analysis Data Analysis Compound Test Compound (2-Thioxo-hexahydroquinazolin-4(1H)-one) Stock Prepare Stock Solution Compound->Stock Microbe Microorganism Culture (Bacteria/Fungi) Inoculum Prepare Inoculum (0.5 McFarland) Microbe->Inoculum Media Culture Media (Broth/Agar) Plates Prepare Assay Plates (96-well or Petri dish) Media->Plates Dilution Serial Dilution (for MIC) Stock->Dilution Inoculation Inoculation Inoculum->Inoculation Plates->Dilution Broth Microdilution Plates->Inoculation Agar Diffusion Dilution->Inoculation Incubation Incubation (e.g., 37°C, 24h) Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout Analysis Determine MIC or Zone of Inhibition Readout->Analysis Report Report Results Analysis->Report

Caption: Workflow for antimicrobial susceptibility testing of novel compounds.

Logical Relationship of Antimicrobial Evaluation Steps

Logical_Flow cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_confirmation Confirmatory Tests A Agar Disc Diffusion B Qualitative Activity (Zone of Inhibition) A->B C Broth Microdilution B->C If Active D Determine MIC C->D E Determine MBC/MFC D->E Further Characterization F Time-Kill Kinetics D->F

Caption: Logical progression of antimicrobial compound evaluation.

References

Application of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and Its Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one core represents a promising framework for the development of novel therapeutic agents. Derivatives of this structure have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in oncology drug discovery. These compounds are thought to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

This document provides detailed application notes on the use of this compound derivatives in cancer cell line studies, along with comprehensive protocols for their evaluation.

Data Presentation: Cytotoxicity of 2-Thioxo-hexahydroquinazolinone Derivatives

The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines. The data presented below is for a notable derivative, 4-(benzo[1][2]dioxol-5-yl)-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one, which has shown promising activity.

Compound/DerivativeCancer Cell LineAssay TypeActivityReference
4-(benzo[1][2]dioxol-5-yl)-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-oneU87 (Human Glioma)Not SpecifiedExcellent activity at 0.06 µg/ml[1]

Further studies are required to determine the half-maximal inhibitory concentration (IC50) values and to expand the screening to a broader panel of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer properties of this compound and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., U87, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound or its derivative, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis (programmed cell death) induced by the test compound using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Analysis_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis A Seed and Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in Dark E->F G Analyze by Flow Cytometry F->G

Workflow for Apoptosis Analysis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cancer cells treated with the test compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • Test compound

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways

While the specific signaling pathways for this compound are not yet fully elucidated, studies on structurally related quinazolinone derivatives suggest potential mechanisms of action that warrant investigation for this compound class.

Signaling_Pathways cluster_tubulin Tubulin Polymerization cluster_pi3k PI3K/AKT Pathway Compound Thioxo-hexahydroquinazolinone Derivative Tubulin Tubulin Compound->Tubulin Inhibition PI3K PI3K Compound->PI3K Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Proliferation->G2M Apoptosis Apoptosis G2M->Apoptosis

Potential Signaling Pathways for Quinazolinone Derivatives.

The diagram above illustrates two potential pathways that could be affected by 2-thioxo-hexahydroquinazolinone derivatives based on literature for related compounds. Inhibition of tubulin polymerization can lead to cell cycle arrest in the G2/M phase, subsequently inducing apoptosis. Similarly, inhibition of the PI3K/AKT pathway, which is crucial for cell proliferation and survival, can also lead to cell cycle arrest and apoptosis. Further research is necessary to confirm the precise mechanism of action for this specific class of compounds.

References

Application Notes and Protocols for Evaluating 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one as an Enzyme Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for evaluating the potential of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one as an enzyme activator. The primary focus of this protocol is the lysosomal enzyme acid alpha-glucosidase (GAA), a therapeutic target for Pompe disease. Analogues of this compound have shown activity as GAA activators.[1] The provided methodologies cover initial screening, determination of potency and efficacy, and kinetic characterization to elucidate the mechanism of activation.

Data Presentation

Table 1: Summary of Experimental Parameters for GAA Activity Assays

ParameterFluorometric AssayColorimetric Assay
Substrate 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG)p-Nitrophenyl-α-D-glucopyranoside (pNPG)
Detection Principle Release of fluorescent 4-methylumbelliferone (4-MU)Release of chromogenic p-nitrophenol (pNP)
Excitation Wavelength ~360-368 nmN/A
Emission Wavelength ~440-460 nm405-410 nm
Assay Buffer 50 mM Sodium Acetate, pH 4.350 mM Sodium Acetate, pH 4.3
Typical Substrate Conc. 1-5 mM2-10 mM
Typical Enzyme Conc. 10-100 nM50-500 nM
Incubation Temperature 37°C37°C
Incubation Time 15-60 minutes30-90 minutes

Table 2: Data Interpretation for Kinetic Analysis

Kinetic ParameterDescriptionImplication for Activator
Vmax Maximum rate of reactionAn increase suggests the activator enhances the catalytic turnover rate.
Km Substrate concentration at half VmaxA decrease suggests the activator increases the enzyme's affinity for the substrate.
kcat Turnover number (Vmax/[E])An increase indicates a higher number of substrate molecules converted per enzyme molecule per unit time.
kcat/Km Catalytic efficiencyAn increase signifies improved overall enzyme efficiency.
AC50 Activator concentration for 50% of maximal activationA measure of the activator's potency.

Experimental Protocols

Protocol 1: Initial Screening for Enzyme Activation

This protocol is designed for the initial assessment of whether this compound activates the target enzyme, GAA. A fluorometric assay using 4-MUG is recommended for higher sensitivity.

Materials:

  • Recombinant human acid alpha-glucosidase (GAA)

  • 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG)

  • This compound (Compound of Interest, COI)

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.3

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

  • DMSO (for dissolving COI)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the COI in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare a working solution of GAA in Assay Buffer.

    • Prepare a working solution of 4-MUG in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of DMSO (for control) or COI solution at various concentrations (e.g., 0.1 µM to 100 µM).

    • Add 48 µL of GAA solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 50 µL of 4-MUG solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop Reaction:

    • Add 100 µL of Stop Solution to each well.

  • Measurement:

    • Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Calculate the fold activation by dividing the fluorescence signal of the COI-treated wells by the average signal of the DMSO control wells.

Protocol 2: Determination of Activator Potency (AC50)

This protocol determines the concentration of the COI required to produce 50% of the maximum activation (AC50).

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a serial dilution of the COI:

    • Perform a serial dilution of the COI stock solution in DMSO to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Assay Setup:

    • Follow the same procedure as in Protocol 1, using the serially diluted COI.

  • Data Analysis:

    • Plot the fold activation against the logarithm of the COI concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the AC50 value.

Protocol 3: Kinetic Characterization of Enzyme Activation

This protocol investigates how the COI affects the kinetic parameters of the enzyme (Vmax and Km) to provide insight into the mechanism of activation.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate.

    • Vary the concentration of the substrate (4-MUG) along the x-axis (e.g., 0.1x Km to 10x Km of the unactivated enzyme).

    • Vary the concentration of the COI along the y-axis (e.g., a no-activator control, and concentrations at and above the AC50).

  • Perform the assay as described in Protocol 1.

  • Data Analysis:

    • For each concentration of the COI, plot the initial reaction velocity (fluorescence units/minute) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each activator concentration.

    • Analyze the changes in Vmax and Km in the presence of the activator to infer the mechanism (e.g., an increase in Vmax and a decrease in Km suggests a mixed-type activator).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_potency Potency Determination cluster_kinetics Kinetic Characterization prep_coi Prepare COI Stock screen_setup Assay Setup (Fixed [S], Varying [COI]) prep_coi->screen_setup prep_enzyme Prepare Enzyme Solution prep_enzyme->screen_setup prep_substrate Prepare Substrate Solution screen_incubate Incubate at 37°C prep_substrate->screen_incubate screen_setup->screen_incubate screen_read Read Fluorescence screen_incubate->screen_read screen_analyze Calculate Fold Activation screen_read->screen_analyze potency_setup Dose-Response Assay screen_analyze->potency_setup If Active potency_analyze Determine AC50 potency_setup->potency_analyze kinetics_setup Matrix Assay (Varying [S] and [COI]) potency_analyze->kinetics_setup Proceed if Potent kinetics_analyze Determine Vmax and Km kinetics_setup->kinetics_analyze kinetics_moa Elucidate Mechanism of Action kinetics_analyze->kinetics_moa

Caption: Workflow for evaluating an enzyme activator.

Signaling_Pathway cluster_enzyme Enzyme (E) cluster_substrate Substrate (S) cluster_activator Activator (A) cluster_product Product (P) E Enzyme ES Enzyme-Substrate Complex (ES) E->ES EAS Enzyme-Activator-Substrate Complex (EAS) E->EAS S Substrate S->ES Binds S->EAS A This compound A->EAS Binds P Product ES->P Catalysis EAS->P Enhanced Catalysis

Caption: Potential mechanism of enzyme activation.

References

Application Notes and Protocols for In Vivo Studies with 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The protocols outlined below are based on the known biological activities of related quinazolinone derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties.

Overview of Potential Therapeutic Applications

Quinazolinone-based compounds have demonstrated a wide spectrum of pharmacological activities. Derivatives of 2-thioxo-quinazolinone, in particular, have shown promise in several therapeutic areas. Based on existing literature, the primary applications for in vivo evaluation of this compound are likely to be in:

  • Oncology: Many quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines.[1][2] In vivo studies can assess their tumor growth inhibitory potential.

  • Inflammation: Anti-inflammatory properties are a known characteristic of some quinazolinones.[1] In vivo models of inflammation can be used to validate this activity.

  • Infectious Diseases: The antimicrobial and antifungal activity of thioxo-quinazoline derivatives has been reported, suggesting their potential use in treating infections.[3][4]

General In Vivo Experimental Design

A tiered approach is recommended for the in vivo evaluation of this compound. This typically involves preliminary toxicity and pharmacokinetic studies, followed by efficacy studies in relevant disease models.

Preliminary Studies

Acute Toxicity Study (LD50 Determination): This is crucial to determine the safety profile of the compound and to establish a safe dose range for subsequent efficacy studies.

Pharmacokinetic (PK) Study: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing an effective dosing regimen.

Efficacy Studies

Based on the potential therapeutic applications, the following in vivo models are suggested:

  • Oncology: Xenograft models using human cancer cell lines implanted in immunocompromised mice.

  • Inflammation: Carrageenan-induced paw edema model in rodents to assess acute anti-inflammatory effects.

  • Infectious Diseases: Murine models of bacterial or fungal infection.

Experimental Protocols

Protocol for Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.

Animal Model: Swiss albino mice (6-8 weeks old, 20-25g).

Methodology:

  • Divide animals into a control group and several test groups (n=6 per group).

  • Administer the compound intraperitoneally (IP) or orally (PO) in increasing doses to the test groups. The control group receives the vehicle.

  • Observe the animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity (e.g., changes in behavior, grooming, respiration, and mortality).

  • Record the number of mortalities in each group.

  • Calculate the LD50 value using a suitable statistical method (e.g., Probit analysis).

Protocol for Xenograft Tumor Model (Oncology)

Objective: To evaluate the anti-tumor efficacy of the compound.

Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

Methodology:

  • Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize mice into control and treatment groups (n=8-10 per group).

  • Administer the compound (at different doses) and a vehicle control to the respective groups daily via IP or PO route. A positive control group receiving a standard-of-care chemotherapeutic agent should be included.

  • Measure tumor volume and body weight twice a week.

  • At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and weigh them.

  • Perform histopathological analysis of the tumors and major organs.

Data Presentation

Quantitative data from the in vivo studies should be summarized in tables for clear comparison.

Table 1: Acute Toxicity Data

Dose (mg/kg)Route of AdministrationNumber of AnimalsMortality (%)Observed Toxic Signs
50IP60No observable signs
100IP60No observable signs
200IP616.7Lethargy
400IP650Lethargy, piloerection
800IP6100Severe lethargy, ataxia

Table 2: Xenograft Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (g) ± SD
Vehicle Control-1500 ± 210-+1.5 ± 0.5
Compound A25950 ± 15036.7+1.2 ± 0.4
Compound A50600 ± 11060.0+0.8 ± 0.6
Positive Control10450 ± 9070.0-1.0 ± 0.7

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.

experimental_workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (Cytotoxicity, Antimicrobial) start->in_vitro toxicity Acute Toxicity Study (LD50 in Mice) in_vitro->toxicity pk_study Pharmacokinetic Study (ADME Profiling) toxicity->pk_study efficacy Efficacy Studies pk_study->efficacy oncology Oncology Model (Xenograft) efficacy->oncology inflammation Inflammation Model (Paw Edema) efficacy->inflammation infection Infection Model (Bacterial/Fungal) efficacy->infection analysis Data Analysis & Endpoint Evaluation oncology->analysis inflammation->analysis infection->analysis conclusion Conclusion & Further Development analysis->conclusion

In vivo experimental workflow.
Hypothetical Signaling Pathway

Based on the anticancer activity of many quinazolinone derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis cell_growth Cell Growth & Survival mtor->cell_growth compound 2-Thioxo-hexahydro- quinazolin-4(1H)-one compound->akt

Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives, a significant class of heterocyclic compounds, have demonstrated a wide array of biological activities, making them promising scaffolds in drug discovery.[1][2] Specifically, 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its analogs have attracted considerable attention due to their potential therapeutic applications, including antimicrobial, antioxidant, anticancer, and anticonvulsant properties.[3][4][5] High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of these analogs to identify hit compounds with desired biological activities. These application notes provide detailed protocols for various HTS assays tailored for the screening of this compound analogs.

General High-Throughput Screening Workflow

A typical HTS workflow for evaluating 2-thioxo-hexahydroquinazolin-4-one analogs involves several key stages, from initial library screening to hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Lead Optimization Primary_Screen Primary HTS Assay (e.g., Cell Viability) Active_Inactive Active/Inactive? Primary_Screen->Active_Inactive Inactive Inactive Compounds Active_Inactive->Inactive Inactive Hit_Confirmation Confirmatory Assay Active_Inactive->Hit_Confirmation Active Dose_Response Dose-Response Curve (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for high-throughput screening of compound libraries.

Experimental Protocols

High-Throughput Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is widely adapted for HTS to identify cytotoxic compounds.[6]

Materials:

  • 96-well or 384-well clear, flat-bottom cell culture plates

  • Library of this compound analogs dissolved in DMSO

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Addition: Prepare serial dilutions of the quinazolinone analogs in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for active compounds.

Antimicrobial Activity Screening: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.[8]

Materials:

  • 96-well sterile, clear, round-bottom microplates

  • Library of this compound analogs dissolved in DMSO

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis) and fungal strains (e.g., Candida albicans, Aspergillus niger)[3]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control antibiotics (e.g., Ampicillin for bacteria, Itraconazole for fungi)[8]

  • Resazurin solution (optional, for viability indication)

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the quinazolinone analogs in the appropriate broth medium directly in the 96-well plates.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include wells with medium only (sterility control), inoculum only (growth control), and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring absorbance at 600 nm.

  • (Optional) Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity.

Materials:

  • 96-well microplate

  • Library of this compound analogs dissolved in methanol or ethanol

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Positive control (e.g., Ascorbic acid or Butylated Hydroxytoluene (BHT))[4]

  • Methanol or ethanol

Protocol:

  • Compound Preparation: Add 100 µL of various concentrations of the quinazolinone analogs to the wells of a 96-well plate.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection.

Table 1: Anticancer Activity of 2-Thioxo-hexahydroquinazolin-4-one Analogs

Compound IDTarget Cell LineIC50 (µM)[6]
Analog-1MCF-72.09
Analog-2HepG22.08
Analog-3HeLa1.85
Analog-4MDA-MB-2312.81

Table 2: Antimicrobial Activity of 2-Thioxo-hexahydroquinazolin-4-one Analogs

Compound IDBacterial StrainFungal StrainMIC (µM)[8]
Analog-5E. coli-0.012
Analog-6B. subtilis-0.012
Analog-7-C. albicans0.012
Analog-8-A. niger0.012

Table 3: Antioxidant Activity of 2-Thioxo-hexahydroquinazolin-4-one Analogs

Compound IDDPPH Scavenging IC50 (mM)[4]
Analog-90.165
Analog-100.191

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Example: EGFR Inhibition

Many quinazolinone derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cancer cell proliferation and survival.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Inhibitor Quinazolinone Analog Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone analogs.

Experimental Workflow for Hit Identification

The following diagram illustrates the logical flow from primary screening to the identification of a confirmed hit compound.

Hit_Identification_Workflow Start Start: Compound Library Primary_Screen Primary HTS Assay (Single Concentration) Start->Primary_Screen Activity_Check Activity > Threshold? Primary_Screen->Activity_Check Inactive Discard Inactive Compounds Activity_Check->Inactive No Dose_Response Dose-Response Assay (e.g., 8-point curve) Activity_Check->Dose_Response Yes IC50_Check Potent & Efficacious? Dose_Response->IC50_Check Not_Confirmed Discard Non-confirmed Hits IC50_Check->Not_Confirmed No Confirmed_Hit Confirmed Hit IC50_Check->Confirmed_Hit Yes

Caption: Workflow for hit identification from a primary HTS campaign.

References

Application Notes & Protocols for the Quantification of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The methodologies described are based on established analytical techniques for structurally related quinazolinone and heterocyclic thione compounds, offering robust and reliable approaches for quantification in various sample matrices. Two primary methods are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, formulation development, quality control, and metabolic profiling. This application note outlines two common and effective analytical methods for its determination.

  • HPLC-UV: A widely accessible and cost-effective technique suitable for routine quantification, especially for bulk drug substance and formulated products.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and for detecting low concentrations of the analyte.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described, based on data from analogous quinazolinone derivatives. These values should be validated for the specific application.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~ 0.03 µg/mL~ 0.05 ng/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL~ 0.2 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 10%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

3.1.2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.1.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best peak shape and retention time.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

3.1.4. Chromatographic Conditions

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically between 230-350 nm for quinazolinone derivatives).

  • Run Time: 10 minutes

3.1.5. Sample Preparation

  • Bulk Drug/Formulation: Accurately weigh a sample containing the analyte, dissolve it in a suitable solvent (e.g., DMSO or methanol), and dilute it with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Biological Matrix (e.g., Plasma): Protein precipitation is a common method. Add three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

3.1.6. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in biological matrices.

3.2.1. Materials and Reagents

  • As listed in section 3.1.1.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended. If unavailable, a related quinazolinone derivative can be used.

3.2.2. Instrumentation

  • LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

3.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Standard and Sample Solutions: Prepared similarly to the HPLC-UV method but at lower concentrations (e.g., in the ng/mL range) and spiked with the internal standard at a fixed concentration.

3.2.4. Chromatographic Conditions

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution is typically used. For example:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.2.5. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized by infusing a standard solution of the analyte).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).[2]

  • Precursor and Product Ions: Determined by direct infusion of the analyte and internal standard into the mass spectrometer. The most intense and stable precursor-to-product ion transition is selected for quantification.

  • Source Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Cone Voltage

    • Collision Energy

3.2.6. Sample Preparation

The sample preparation procedure is similar to that for HPLC-UV (Section 3.1.5), but with the addition of the internal standard to all samples and standards before processing.

3.2.7. Data Analysis

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard solutions. Calculate the concentration of the analyte in the samples using this calibration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions HPLC_Injection Inject into HPLC System Prep_Standard->HPLC_Injection Prep_Sample Prepare Sample (Extraction/Dilution) Prep_Sample->HPLC_Injection Separation Chromatographic Separation (C18) HPLC_Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: General workflow for quantification by HPLC-UV.

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep_Standard Prepare Standards with Internal Standard LC_Injection Inject into LC System Prep_Standard->LC_Injection Prep_Sample Prepare Samples with Internal Standard Prep_Sample->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Detection Tandem MS Detection (MRM) Ionization->MS_Detection Integration Peak Area Ratio (Analyte/IS) MS_Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification

Caption: General workflow for quantification by LC-MS/MS.

References

Application Notes and Protocols: 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its derivatives have emerged as a versatile scaffold in chemical biology and drug discovery. These compounds have demonstrated significant potential as chemical probes for interrogating specific biological pathways due to their potent and often selective interactions with key enzymes. This document provides detailed application notes and protocols for the use of 2-thioxo-quinazolinone derivatives as chemical probes, with a focus on two primary applications: inhibition of Myeloperoxidase (MPO) and activation of acid α-glucosidase (GAA).

I. Application as a Myeloperoxidase (MPO) Inhibitor

Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils and is a key player in the innate immune response. It catalyzes the formation of reactive oxygen species, which, while crucial for pathogen clearance, can also contribute to tissue damage in inflammatory diseases.[1][2][3] Thioxo-dihydroquinazolin-one derivatives have been identified as potent inhibitors of MPO, making them valuable tools for studying the role of MPO in various pathological conditions.[1][2]

Quantitative Data: MPO Inhibition

The following table summarizes the inhibitory activity of representative thioxo-dihydroquinazolin-one derivatives against human MPO.

Compound IDStructureIC50 (µM)Maximum Inhibition (%)Reference
1c 2-(3-chlorophenyl)-2,3-dihydro-1H-imidazo[4,5-d]quinazolin-2-thione0.860[1]
2b N-(4-chlorophenyl)-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide0.190[1]
2c N-(3,4-dichlorophenyl)-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide0.290[1]
2e N-(4-fluorophenyl)-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide0.290[1]
2j N-(4-cyanophenyl)-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide0.1-0.290[1]
2k N-(4-methoxyphenyl)-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide0.1-0.290[1]
Experimental Protocols: MPO Inhibition Assays

This assay measures the peroxidase activity of MPO by monitoring the oxidation of a non-fluorescent substrate, Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), to the highly fluorescent product, resorufin.[4][5]

Materials:

  • Purified human MPO

  • Amplex® Red reagent

  • Hydrogen peroxide (H₂O₂)

  • Assay Buffer: 50 mM phosphate buffer, pH 7.4

  • 2-Thioxo-quinazolinone inhibitor (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 530-560/590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Amplex® Red in DMSO.

    • Prepare a 10 mM stock solution of H₂O₂ in Assay Buffer.

    • Prepare serial dilutions of the 2-thioxo-quinazolinone inhibitor in DMSO.

  • Assay Reaction:

    • To each well of the microplate, add:

      • 50 µL of Assay Buffer

      • 1 µL of the inhibitor solution (or DMSO for control)

      • 25 µL of 100 nM purified MPO

    • Incubate at room temperature for 10 minutes.

    • Prepare a reaction mixture containing:

      • 50 µM Amplex® Red

      • 10 µM H₂O₂ in Assay Buffer

    • Initiate the reaction by adding 25 µL of the reaction mixture to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 10-20 minutes, with readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression.

This protocol measures MPO activity in stimulated neutrophils.

Materials:

  • Isolated human neutrophils

  • Phorbol 12-myristate 13-acetate (PMA)

  • Taurine

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • 2-Thioxo-quinazolinone inhibitor

  • Reagents for MPO activity measurement (e.g., Amplex Red or a colorimetric substrate like 3,3′,5,5′-Tetramethylbenzidine (TMB))[6]

  • 96-well microplate

  • Plate reader

Procedure:

  • Cell Preparation:

    • Isolate human neutrophils from fresh blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

    • Resuspend neutrophils in Assay Buffer to a concentration of 2 x 10⁶ cells/mL.[6]

  • Inhibitor Treatment:

    • Pre-incubate 100 µL of the neutrophil suspension with various concentrations of the 2-thioxo-quinazolinone inhibitor (or DMSO control) for 30 minutes at 37°C.

  • Neutrophil Stimulation:

    • Add 10 µL of 1 µM PMA (final concentration 100 nM) to stimulate the neutrophils and induce MPO release.

    • Incubate for 30 minutes at 37°C.

  • MPO Activity Measurement:

    • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the MPO activity in the supernatant using a suitable assay, such as the Amplex Red assay described above or a commercially available MPO activity assay kit.[6][7][8]

  • Data Analysis:

    • Calculate the percentage of inhibition of MPO activity for each inhibitor concentration compared to the PMA-stimulated control without inhibitor.

    • Determine the IC50 value.

Signaling Pathway and Workflow Diagrams

MPO_in_NETosis cluster_Neutrophil Neutrophil Stimuli Stimuli (PMA, Pathogens) ROS ROS Production (NADPH Oxidase) Stimuli->ROS Granules Azurophilic Granules ROS->Granules destabilization NE Neutrophil Elastase (NE) Granules->NE release MPO Myeloperoxidase (MPO) Granules->MPO release Nucleus Nucleus NE->Nucleus translocation Chromatin Chromatin Decondensation MPO->Chromatin synergizes with NE Nucleus->Chromatin NE-mediated histone cleavage NETs Neutrophil Extracellular Traps (NETs) Chromatin->NETs extrusion Probe 2-Thioxo-quinazolinone (MPO Inhibitor) Probe->MPO MPO_Assay_Workflow cluster_Workflow Biochemical MPO Inhibition Assay Workflow Start Start Prepare Prepare Reagents (MPO, Inhibitor, Amplex Red, H₂O₂) Start->Prepare Incubate Incubate MPO with Inhibitor Prepare->Incubate Add_Substrate Add Amplex Red and H₂O₂ Incubate->Add_Substrate Measure Measure Fluorescence (kinetic) Add_Substrate->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End Pompe_Disease_Pathway cluster_Cell Cellular Pathology in Pompe Disease GAA_gene GAA Gene GAA_enzyme Functional GAA Enzyme GAA_gene->GAA_enzyme transcription & translation Mutated_GAA Mutated GAA Gene Deficient_GAA Deficient/Absent GAA Mutated_GAA->Deficient_GAA Lysosome Lysosome GAA_enzyme->Lysosome Accumulation Glycogen Accumulation Deficient_GAA->Accumulation impaired hydrolysis Glucose Glucose Lysosome->Glucose GAA-mediated hydrolysis Glycogen Glycogen Glycogen->Lysosome Damage Cellular Damage (Muscle Weakness) Accumulation->Damage Probe 2-Thioxo-quinazolinone (GAA Activator) Probe->Deficient_GAA activates GAA_Assay_Workflow cluster_Workflow In Vitro GAA Activation Assay Workflow Start Start Prepare Prepare Reagents (GAA, Activator, 4-MUG) Start->Prepare Preincubate Pre-incubate GAA with Activator Prepare->Preincubate Add_Substrate Add 4-MUG Substrate Preincubate->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Stop_Reaction Add Stop Solution Incubate_37C->Stop_Reaction Measure Measure Fluorescence Stop_Reaction->Measure Analyze Calculate AC50 Measure->Analyze End End Analyze->End

References

Application Notes and Protocols: Derivatization of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively explored for various therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel derivatives based on this core structure.

Synthetic Derivatization Strategies

The derivatization of the 2-thioxo-hexahydroquinazolin-4-one core can be achieved through several synthetic routes. A common and effective method involves a one-pot multicomponent reaction.

General Synthetic Protocol: One-Pot Synthesis

An environmentally friendly and efficient method for synthesizing 2-oxo/thioxooctahydroquinazolin-5-one derivatives utilizes Ceric Ammonium Nitrate (CAN) as a catalyst and polyethylene glycol (PEG) as a solvent.[1] Another approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone), substituted aryl aldehydes, and thiourea using a zinc ferrite nanocatalyst under reflux conditions.[2]

Reaction Scheme:

A general reaction scheme involves the condensation of an aldehyde, a β-ketoester (like dimedone), and urea or thiourea.

Materials:

  • Substituted aldehyde (1 mmol)

  • 5,5-dimethylcyclohexane-1,3-dione (dimedone) (1 mmol)

  • Thiourea (1.5 mmol)

  • Zinc ferrite nanocatalyst

  • Solvent (e.g., ethanol)

Procedure:

  • A mixture of the substituted aldehyde, dimedone, thiourea, and a catalytic amount of zinc ferrite in ethanol is refluxed.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the desired 2-thioxo-hexahydroquinazolin-4-one derivative.[2]

Biological Testing Protocols

Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer, U87 for glioma).[1][3]

  • Normal cell line (e.g., MRC-5) for assessing selectivity.[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Synthesized 2-thioxo-hexahydroquinazolin-4-one derivatives.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Flow cytometry can be used to investigate the mechanism of cell death, such as apoptosis, and to analyze the effect of the compounds on the cell cycle.[4]

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Flow cytometer.

  • Cancer cells treated with the compounds of interest.

Protocol (Apoptosis):

  • Treat cells with the IC50 concentration of the compound for a specified time (e.g., 24 or 48 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[4]

Protocol (Cell Cycle):

  • Treat cells with the compound as described above.

  • Harvest, fix the cells in cold ethanol, and treat with RNase.

  • Stain the cellular DNA with propidium iodide.

  • Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[4]

Antimicrobial Activity Evaluation

This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[5][6]

Materials:

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa).[5][6][7]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).[5][6][7]

  • Nutrient agar or Mueller-Hinton agar for bacteria.

  • Sabouraud dextrose agar for fungi.

  • Standard antibiotic (e.g., Ampicillin, Gentamicin) and antifungal (e.g., Amphotericin B) discs.[5][6]

  • Sterile cork borer.

Protocol:

  • Prepare agar plates and inoculate them with the test microorganisms.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

  • Place standard antibiotic/antifungal discs as positive controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around the wells. A larger zone indicates greater antimicrobial activity.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][8]

Protocol (Broth Microdilution):

  • Prepare serial dilutions of the compounds in a 96-well microplate containing broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Data Presentation

Table 1: Anticancer Activity of 2-Thioxo-hexahydroquinazolin-4(1H)-one Derivatives
CompoundCell LineAssayIC50 (µM)Reference
4c U87 (glioma)Cytotoxicity0.06 µg/mL[1]
4d U87 (glioma)Cytotoxicity0.06 µg/mL[1]
4e U87 (glioma)Cytotoxicity0.06 µg/mL[1]
3a LoVo (colon)Cytotoxicity294.32[9]
3f LoVo (colon)Cytotoxicity383.5[9]
3a HCT-116 (colon)Cytotoxicity298.05[9]
3f HCT-116 (colon)Cytotoxicity323.59[9]
7b MCF-7 (breast)MTT82.1[3]
7b A549 (lung)MTT67.3[3]
7b 5637 (bladder)MTT51.4[3]
Table 2: Antimicrobial Activity of 2-Thioxo-hexahydroquinazolin-4(1H)-one Derivatives
CompoundMicroorganismAssayMIC (µg/mL)Reference
5a E. coliBroth Microdilution1-16[8]
4a S. aureusBroth Microdilution4[8]
4a B. subtilisBroth Microdilution4[8]
4a S. typhimuriumBroth Microdilution8[8]
4c S. typhimuriumBroth Microdilution4[8]
4a C. albicansBroth Microdilution2[8]
4a M. phaseolinaBroth Microdilution8[8]

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Biological Screening

experimental_workflow start Start: Design of Derivatives synthesis Synthesis of 2-Thioxo-hexahydroquinazolin-4(1H)-one Derivatives start->synthesis purification Purification & Characterization (TLC, NMR, MS) synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) screening->anticancer Cytotoxicity antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) screening->antimicrobial Inhibition data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar end End: Identification of Lead Compounds sar->end

Caption: General workflow for the synthesis and biological evaluation of 2-thioxo-hexahydroquinazolin-4(1H)-one derivatives.

PI3K/Akt Signaling Pathway in Cancer

Some 2-thioxoimidazolidin-4-one derivatives, structurally related to the quinazolinone core, have been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone 2-Thioxo-quinazolinone Derivative Quinazolinone->PI3K Inhibition Quinazolinone->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-thioxo-quinazolinone derivatives, leading to apoptosis.

References

Application Notes and Protocols for Cell-Based Assays of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Various analogs have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] Specifically, certain quinazolinone derivatives have been shown to exert cytotoxic effects on various cancer cell lines, including HepG2 (human liver cancer), MCF-7 (human breast cancer), and Caco-2 (human colon cancer).[4][5] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as the AKT pathway.[4][5]

This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic potential of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The presented methodology utilizes the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the compound's effect on cell viability.

Putative Signaling Pathway

Based on studies of similar quinazolinone derivatives, a potential mechanism of action for this compound could involve the inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[4][5] Inhibition of this pathway can lead to decreased cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream_Effectors Compound This compound Compound->AKT Inhibition Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Hypothetical inhibition of the AKT signaling pathway.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the steps to assess the cytotoxicity of this compound against a selected cancer cell line (e.g., MCF-7).

Materials
  • Cancer cell line (e.g., MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure
  • Cell Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize confluent cells, resuspend in fresh medium, and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare compound dilutions B->C D Treat cells with compound C->D E Incubate for 48h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Caption: Workflow for the MTT-based cell viability assay.

Quantitative Data Summary

The following table presents hypothetical IC₅₀ values for this compound and a control compound against various cancer cell lines, based on the described protocol.

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7TBD
This compoundHepG2TBD
This compoundCaco-2TBD
Doxorubicin (Positive Control)MCF-7~1-5

TBD: To be determined experimentally.

Conclusion

The provided protocol offers a robust framework for the initial cytotoxic evaluation of this compound. Based on the activity of related compounds, this molecule holds promise as a potential anticancer agent. Further investigations could include exploring its mechanism of action, potentially through Western blotting to assess the phosphorylation status of key proteins in the AKT pathway, and expanding the screening to a broader panel of cancer cell lines. Additionally, exploring its potential as an antimicrobial or antiviral agent could be a valuable avenue for future research.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the Biginelli reaction for synthesizing this compound can stem from several factors. Here are the key areas to investigate:

  • Catalyst Choice and Activity: The selection and concentration of the catalyst are critical. While classical methods may use strong acids like HCl, these can sometimes promote side reactions. Modern approaches often employ Lewis acids or heterogeneous catalysts for better yields.[1] Consider screening different catalysts and optimizing their concentration.

  • Reaction Conditions: Temperature and reaction time are crucial parameters. Some reactions benefit from elevated temperatures (reflux), while others may proceed efficiently under milder, or even solvent-free, microwave-assisted conditions.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.

  • Purity of Reagents: Ensure that the cyclohexanone, aldehyde, and thiourea are of high purity. Impurities can lead to undesirable side reactions and lower the yield of the target compound.

Q2: I am observing significant amounts of side products in my reaction mixture. What are these likely to be and how can I minimize their formation?

A2: The formation of side products is a common challenge in the Biginelli reaction. The most probable side products include:

  • Knoevenagel Condensation Product: This can arise from the reaction between the aldehyde and cyclohexanone. To minimize this, ensure the reaction conditions favor the three-component reaction, for example, by optimizing the catalyst and temperature.

  • Self-Condensation of Cyclohexanone: Under certain conditions, cyclohexanone can undergo self-condensation. Using a well-chosen catalyst and appropriate reaction temperature can suppress this side reaction.

  • Formation of Hantzsch-type Dihydropyridines: Although less common with thiourea, under certain conditions, a competing reaction can lead to the formation of dihydropyridine derivatives. This is more likely at higher temperatures.

To minimize side product formation, consider adjusting the order of addition of reactants, optimizing the reaction temperature, and selecting a more specific catalyst.

Q3: The purification of my final product is difficult. What are some effective purification strategies?

A3: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products. Here are some recommended strategies:

  • Recrystallization: This is often the most effective method for purifying the solid product. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A common eluent system is a mixture of ethyl acetate and hexane.

  • Washing: After filtration of the crude product, thorough washing with a suitable solvent (like cold ethanol or diethyl ether) can help remove unreacted starting materials.

Q4: Can I run this reaction under solvent-free conditions? What are the advantages?

A4: Yes, the synthesis of this compound and its derivatives has been successfully carried out under solvent-free conditions, often assisted by microwave irradiation.[2] The main advantages of this approach are:

  • Improved Yields and Shorter Reaction Times: Solvent-free conditions can lead to higher concentrations of reactants, often resulting in faster reactions and better yields.

  • Environmentally Friendly ("Green Chemistry"): Eliminating the use of organic solvents reduces waste and environmental impact.

  • Simplified Work-up: The absence of a solvent can simplify the product isolation process.

Data Presentation

The following tables summarize quantitative data on the impact of different catalysts and reaction conditions on the yield of 2-thioxo-hexahydroquinazolin-4(1H)-one derivatives, based on literature reports.

Table 1: Comparison of Catalysts for the Synthesis of 4-Aryl-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones

CatalystAldehydeSolventTime (min)Yield (%)Reference
Zinc Ferrite NanocatalystBenzaldehydeSolvent-free3092[1]
Zinc Ferrite Nanocatalyst4-ChlorobenzaldehydeSolvent-free3594[1]
Zinc Ferrite Nanocatalyst4-MethoxybenzaldehydeSolvent-free4088[1]
FeCl₃BenzaldehydeSolvent-free (Microwave)3-490[2]
No CatalystBenzaldehydeSolvent-free (Microwave)10-1275[2]

Note: The yields are for derivatives of the target molecule, specifically those derived from dimedone instead of cyclohexanone. However, these results provide valuable insights into the relative effectiveness of different catalysts.

Experimental Protocols

The following is a detailed, generalized methodology for the synthesis of 4-Aryl-2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-ones based on the Biginelli reaction.

Note: This is an adapted protocol based on similar syntheses reported in the literature. Optimization for specific substrates may be required.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Cyclohexanone (10 mmol)

  • Thiourea (15 mmol)

  • Catalyst (e.g., Zinc Ferrite Nanocatalyst, 10 mol%)

  • Ethanol (for recrystallization)

  • Ethyl acetate and Hexane (for TLC and column chromatography)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), cyclohexanone (10 mmol), thiourea (15 mmol), and the chosen catalyst.

  • For solvent-free conditions, heat the mixture at an appropriate temperature (e.g., 80-100 °C) with stirring. Alternatively, the reaction can be performed under reflux in a suitable solvent like ethanol.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent.

  • Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.

  • If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Add a small amount of cold ethanol to the residue and triturate to induce crystallization.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • For further purification, recrystallize the crude product from hot ethanol or purify by column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Mandatory Visualization

Experimental Workflow

G Experimental Workflow for 2-Thioxo-hexahydroquinazolin-4(1H)-one Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Characterization reactants Combine: - Aromatic Aldehyde - Cyclohexanone - Thiourea - Catalyst reaction Heat (Solvent-free or Reflux) Monitor by TLC reactants->reaction Proceed to reaction workup Cool to RT Remove Solvent (if applicable) Triturate with Cold Ethanol reaction->workup Reaction complete filtration Vacuum Filtration Wash with Cold Ethanol workup->filtration purification Recrystallization (Hot Ethanol) or Column Chromatography filtration->purification Crude product characterization Characterization (NMR, IR, MS) purification->characterization Pure product

Caption: A flowchart of the synthesis of 2-Thioxo-hexahydroquinazolin-4(1H)-one.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp., Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Type, Concentration, Activity) start->check_catalyst impure_reagents Solution: Use purified reagents check_purity->impure_reagents Impurities found analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) check_purity->analyze_crude Reagents pure suboptimal_conditions Solution: Optimize temperature/time Screen different solvents check_conditions->suboptimal_conditions Suboptimal check_conditions->analyze_crude Optimal catalyst_issue Solution: Screen different catalysts Optimize catalyst loading check_catalyst->catalyst_issue Ineffective check_catalyst->analyze_crude Effective side_products Side Products Detected? analyze_crude->side_products incomplete_reaction Incomplete Reaction? side_products->incomplete_reaction No optimize_for_selectivity Solution: Adjust temperature Change catalyst Modify reactant ratios side_products->optimize_for_selectivity Yes increase_reaction_time_temp Solution: Increase reaction time Increase temperature incomplete_reaction->increase_reaction_time_temp Yes

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Navigating the Solubility Challenges of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The following sections offer structured data, detailed experimental protocols, and visual workflows to facilitate a smoother experimental process.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound showing poor solubility in aqueous solutions?

A1: The limited aqueous solubility of many quinazolinone derivatives, including this compound, is often attributed to their rigid heterocyclic structure and high crystal lattice energy. These characteristics make it difficult for water molecules to effectively solvate the compound.

Q2: What is the initial step to take when the compound fails to dissolve in my experimental buffer?

A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. Gentle warming and sonication can also aid in dissolution. When diluting the stock solution into your aqueous buffer, add it gradually while vortexing to minimize precipitation.

Q3: My compound precipitates out of the aqueous buffer after dilution from a DMSO stock. What should I do?

A3: This phenomenon, known as "precipitation upon dilution," can be addressed by:

  • Reducing the final concentration: Lowering the target concentration in the aqueous medium might keep the compound in solution.

  • Using co-solvents: Introducing a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can enhance solubility.

  • Adjusting the pH: The solubility of quinazolinone derivatives can be pH-dependent. Experimenting with buffers at different pH values may improve solubility.

Q4: Are there other methods to improve the aqueous solubility for in-vitro assays?

A4: Yes, other techniques include the use of surfactants, which can form micelles to encapsulate the compound, or cyclodextrins, which can form inclusion complexes to increase solubility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound will not dissolve in 100% DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also be applied.
Stock solution in DMSO precipitates upon storage at low temperatures (4°C or -20°C). The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.
Inconsistent results in cell-based assays. Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.Visually inspect assay plates for any signs of precipitation. Employ solubility enhancement techniques such as the use of co-solvents or cyclodextrins. Consider potential binding of the compound to plastics.
Precipitation occurs during the experiment. The chosen solvent system may not be optimal for the experimental conditions.The most direct approach is to work at a lower, more soluble concentration. Re-evaluating and screening alternative solvents or solvent mixtures may be necessary.

Quantitative Solubility Data

Solvent Temperature (°C) Solubility (mol·dm⁻³)
N,N-dimethylformamide (DMF) 25Data not specified
35Data not specified
45Data not specified
55Data not specified
Dimethyl sulfoxide (DMSO) 25Data not specified
35Data not specified
45Data not specified
55Data not specified
Tetrahydrofuran (THF) 25Data not specified
35Data not specified
45Data not specified
55Data not specified
1,4-Dioxane 25Data not specified
35Data not specified
45Data not specified
55Data not specified
Ethyl Acetate 25Data not specified
35Data not specified
45Data not specified
55Data not specified

Note: The original study did not provide the exact numerical values in the accessible text. The trend indicates that solubility is greatest in DMF and increases with temperature across all tested solvents.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by UV Spectroscopy

This protocol outlines a high-throughput method to determine the kinetic solubility of a compound.[2][3][4][5]

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • UV spectrophotometer

  • Filtration apparatus

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the test compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Dilution in Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock concentration to the wells of a microtiter plate. Then, add PBS to each well to achieve the desired final compound concentration (typically with a final DMSO concentration of 1-2%).

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 90 minutes to 2 hours).

  • Filtration: After incubation, filter the solutions to separate any undissolved precipitate.

  • UV Absorbance Measurement: Use a UV spectrophotometer to measure the absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).

  • Calculation: Determine the concentration of the dissolved compound in the filtrate using a pre-established calibration curve. The highest concentration that remains in solution is considered the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • Test compound (solid)

  • Selected solvent (e.g., water, buffer, organic solvent)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow: One-Pot Synthesis of a Thioxo-hexahydroquinazolinone Derivative

The following diagram illustrates a typical one-pot synthesis workflow for a derivative structurally similar to this compound, which involves the reaction of an aryl aldehyde, dimedone, and thiourea.[6][7]

Workflow for One-Pot Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Isolation cluster_analysis Analysis A Aryl Aldehyde D Mix Reactants in Solvent A->D B Dimedone B->D C Thiourea C->D E Add Catalyst (e.g., Zinc Ferrite) D->E F Reflux E->F G Monitor Reaction (TLC) F->G H Cool Reaction Mixture G->H I Filter Precipitate H->I J Wash with Cold Solvent I->J K Dry the Product J->K L Characterization (NMR, MS) K->L Troubleshooting Logic for Solubility Start Compound Insoluble in Aqueous Buffer PrepStock Prepare Concentrated Stock in DMSO Start->PrepStock Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute CheckPrecipitate Precipitation Occurs? Dilute->CheckPrecipitate Success Soluble at Desired Concentration CheckPrecipitate->Success No Troubleshoot Implement Solubility Enhancement CheckPrecipitate->Troubleshoot Yes Option1 Lower Final Concentration Troubleshoot->Option1 Option2 Add Co-solvent (e.g., Ethanol, PEG) Troubleshoot->Option2 Option3 Adjust pH of Buffer Troubleshoot->Option3 Recheck Re-check for Precipitation Option1->Recheck Option2->Recheck Option3->Recheck Recheck->Success No Recheck->Troubleshoot Yes

References

"stability of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical instability issues observed with quinazolinone derivatives?

A1: Quinazolinone derivatives can exhibit instability under certain experimental conditions. Based on studies of similar structures, significant degradation is often observed in strong acidic and alkaline environments.[1] Some quinazolinones are also susceptible to degradation under photolytic conditions, leading to the formation of a cluster of degradation products.[1] Conversely, many quinazolinone derivatives show good stability under neutral and oxidative conditions.[1]

Q2: My compound appears to be degrading during my experiment. How can I identify the cause?

A2: To identify the cause of degradation, a systematic forced degradation study is recommended.[2][3] This involves subjecting a solution of your compound to various stress conditions, including acid, base, oxidation, heat, and light, and then analyzing the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4] By comparing the degradation profile under each condition, you can pinpoint the likely cause of instability in your specific experimental setup.

Q3: What is a stability-indicating analytical method, and why is it important?

A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify the degradation products formed.[4] This is essential to ensure that the observed decrease in the main compound's peak is due to degradation and not interference from other components. HPLC with UV detection is a commonly used technique for developing stability-indicating methods for quinazolinone derivatives.

Q4: Are there any specific storage recommendations for this compound?

Troubleshooting Guides

Issue 1: Unexpected Degradation in Aqueous Solutions

Symptoms:

  • Loss of compound potency over time in aqueous buffers.

  • Appearance of new, unidentified peaks in your chromatogram.

  • Changes in the physical appearance of the solution (e.g., color change, precipitation).

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
pH-mediated Hydrolysis Analyze the pH of your solution. Perform a forced degradation study in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to assess pH sensitivity.[1]Quinazolinone rings can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
Oxidation Prepare your solutions with degassed solvents. Consider adding an antioxidant (e.g., ascorbic acid) to your formulation if compatible with your experiment.The thioxo- group may be susceptible to oxidation, although many quinazolinones are stable to it.
Photodegradation Protect your solutions from light by using amber vials or covering them with aluminum foil. Conduct a photostability study according to ICH Q1B guidelines.[5][6][7][8][9]Exposure to UV or visible light can induce degradation in some quinazolinone structures.
Issue 2: Instability During Analytical Method Development

Symptoms:

  • Inconsistent peak areas for the main compound.

  • "Ghost" peaks or baseline drift in the chromatogram.

  • Poor mass balance in forced degradation studies.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
On-column Degradation Vary the mobile phase pH and composition. Use a less acidic or basic mobile phase if possible. Evaluate different stationary phases (e.g., C18, phenyl).The compound may be unstable under the chromatographic conditions, leading to degradation on the analytical column.
In-situ Photodegradation Use a UV detector with a light-protective cover for the flow cell. Minimize the exposure of the sample in the autosampler to light.If the compound is light-sensitive, it can degrade within the HPLC system.
Co-elution of Degradants Adjust the gradient profile, mobile phase composition, or column temperature to improve the resolution between the main peak and any degradation products.Inadequate separation can lead to inaccurate quantification of the parent compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active substance.[4][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6][7][8][9] A control sample should be protected from light.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage degradation of the main compound.

  • Check for mass balance by comparing the decrease in the main peak area with the total area of the degradation product peaks.

Stability-Indicating HPLC Method (Example)
  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Column Temperature: 30°C

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, RT/60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (70°C, Solid & Solution) Stock->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B Light) Stock->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Degradation Calculate % Degradation HPLC->Degradation MassBalance Assess Mass Balance HPLC->MassBalance

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways Compound 2-Thioxo-2,3,5,6,7,8-hexahydro- quinazolin-4(1H)-one Hydrolysis Hydrolysis Products (Ring Opening) Compound->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., Sulfoxide) Compound->Oxidation Oxidizing Agent Photolysis Photodegradation Products (Various Structures) Compound->Photolysis Light (hν)

References

Technical Support Center: Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during this multi-component reaction, commonly a variation of the Biginelli reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: I am experiencing a very low yield or no formation of the desired this compound. What are the likely causes and how can I improve the outcome?

A1: Low or no yield in this synthesis is a common challenge that can arise from several factors. A systematic evaluation of your experimental setup is key to pinpointing the cause.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters. The Biginelli reaction, often used for this synthesis, can be sensitive to these conditions. Some variations require elevated temperatures to proceed efficiently.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst Inefficiency: The choice and amount of catalyst play a crucial role. While classical Biginelli reactions use strong Brønsted acids like HCl, a wide range of Lewis acids and other catalysts have been employed to improve yields and reaction times.[2][3] If you are using a catalyst, ensure it is active and consider screening different catalysts to find the most effective one for your specific substrates.[4] In the absence of a catalyst, it can be difficult to obtain a good yield.

  • Purity of Reactants: Impurities in the starting materials (1,3-cyclohexanedione, aldehyde, and thiourea) can significantly hinder the reaction. Ensure all reactants are of high purity and are free from moisture.

  • Stoichiometry of Reactants: The molar ratio of the reactants can impact the yield. While a 1:1:1 ratio is standard, some protocols suggest using a slight excess of the urea or thiourea component.[5]

  • Inefficient Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the interaction between reactants.

Issue 2: Formation of Impurities and Side Products

Q2: My reaction is producing significant amounts of side products, complicating the purification of the target compound. What are these impurities and how can I minimize them?

A2: The formation of side products in the Biginelli-type reaction is a known issue. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.

  • Knoevenagel Condensation Product: A common side product is the adduct formed from the condensation of the aldehyde and 1,3-cyclohexanedione. This can be minimized by carefully controlling the reaction temperature and the rate of addition of reactants.

  • Self-Condensation of 1,3-Cyclohexanedione: Under certain conditions, 1,3-cyclohexanedione can undergo self-condensation. The loading and concentration of 1,3-cyclohexanedione can affect reaction rates and outcomes.[6]

  • Formation of Spiro-fused Heterobicyclic Compounds: In some cases, particularly with certain aldehydes, the reaction can lead to the formation of spiro compounds where two molecules of the aldehyde react.[7]

  • Oxidation of the Thione: The thione group can be susceptible to oxidation, especially during workup and purification. It is advisable to use mild workup conditions and protect the product from excessive exposure to air.

Issue 3: Incomplete Reaction

Q3: My reaction seems to stop before all the starting material is consumed, even after an extended reaction time. What could be causing this?

A3: An incomplete reaction can be frustrating. Several factors could be at play:

  • Reversibility of Intermediates: Some steps in the Biginelli reaction mechanism are reversible. If the reaction conditions do not favor the forward reaction to the final product, an equilibrium mixture of reactants and intermediates may be observed.

  • Catalyst Deactivation: If you are using a catalyst, it may become deactivated over time due to impurities or side reactions.

  • Product Precipitation: In some cases, the product may precipitate out of the reaction mixture, potentially hindering the reaction from going to completion. Ensure the chosen solvent can keep the product in solution at the reaction temperature.

Experimental Protocols

A general procedure for the synthesis of this compound derivatives via a one-pot, three-component reaction is described below. This protocol is based on similar syntheses and should be optimized for specific substrates.[5]

General Procedure:

  • In a round-bottom flask, a mixture of an aldehyde (10 mmol), 1,3-cyclohexanedione (10 mmol), thiourea (15 mmol), and a catalyst (e.g., 5-10 mol%) is taken in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free).

  • The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time (typically monitored by TLC).

  • Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with a cold solvent (e.g., cold ethanol or ether) to remove unreacted starting materials, and dried.[8]

  • If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of different catalysts and solvents on the yield of Biginelli reaction products, which can be analogous to the target synthesis.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
HClEthanolRefluxOvernight~94%[8]
Zinc ChlorideAcetic AcidRoom Temp.-Good[4]
Bismuth NitrateAcetonitrile-2.542-95%[9]
Yb(OTf)₃Solvent-free--Increased[10]
Layered Double HydroxideToluene--~70%[11]
Layered Double HydroxideEthylene Glycol--~82%[11]

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Mix Reactants: 1,3-Cyclohexanedione, Aldehyde, Thiourea + Catalyst & Solvent react Heat & Stir (Monitor by TLC) prep->react workup Cool & Filter react->workup wash Wash with Cold Solvent workup->wash purify Recrystallize wash->purify analysis Characterization (NMR, IR, MS) purify->analysis

General experimental workflow for the synthesis.
Reaction Mechanism

The synthesis of this compound is believed to proceed via a Biginelli-type reaction mechanism. The following diagram illustrates a plausible pathway.

reaction_mechanism cluster_step1 Step 1: Acyliminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration aldehyde Aldehyde (R-CHO) acyliminium N-Acyliminium Ion Intermediate aldehyde->acyliminium thiourea Thiourea thiourea->acyliminium cyclohexanedione 1,3-Cyclohexanedione open_chain Open-Chain Intermediate cyclohexanedione->open_chain Enol form attacks acyliminium->open_chain product 2-Thioxo-hexahydroquinazolin-4(1H)-one open_chain->product Intramolecular cyclization

References

"optimization of reaction conditions for synthesizing 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound derivatives?

A1: The most common method for synthesizing these derivatives is a one-pot, three-component Biginelli-type reaction. This reaction involves the cyclocondensation of an aromatic aldehyde, a cyclic β-dicarbonyl compound (like dimedone or 5,5-dimethylcyclohexane-1,3-dione), and thiourea.[1][2] The reaction is typically catalyzed by an acid or a Lewis acid.

Q2: What are some common catalysts used for this synthesis, and how do they affect the reaction?

A2: A variety of catalysts can be used to promote this reaction. Zinc ferrite nanocatalysts have been shown to be efficient, leading to good yields under reflux conditions and offering the advantage of being eco-friendly and reusable.[1][2] Other acidic catalysts, such as p-toluenesulfonic acid or Lewis acids like ytterbium triflate, are also employed to enhance reaction rates and selectivity.[3] The choice of catalyst can significantly impact the reaction time and overall yield.

Q3: How can I characterize the synthesized 2-thioxo-hexahydroquinazolin-4(1H)-one derivatives?

A3: The structural confirmation of the synthesized compounds is typically achieved using a combination of spectroscopic techniques, including:

  • Proton Nuclear Magnetic Resonance (¹H NMR): Look for characteristic sharp singlets for the two –NH protons in the range of 9.5–10.4 ppm.[1] Protons of the two methyl groups of the dimedone moiety typically appear around 0.9–1.15 ppm.[1]

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Expect a downfield signal for the thione (C=S) carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify functional groups like N-H, C=O, and C=S.

Q4: What are the typical reaction conditions for this synthesis?

A4: Reaction conditions can be optimized to improve yields. Common parameters to consider are:

  • Solvent: While some protocols are solvent-free[2], others utilize solvents like ethanol or DMF.

  • Temperature: Reactions are often carried out under reflux.[1][2]

  • Reaction Time: This can vary from a few hours to over 16 hours, depending on the reactants and catalyst used.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Inappropriate reaction temperature. 3. Poor quality of reagents. 4. Incorrect stoichiometry of reactants.1. Use a freshly prepared or activated catalyst. Consider screening different catalysts (e.g., zinc ferrite, p-TsOH). 2. Optimize the reaction temperature. Refluxing is generally effective.[1][2] 3. Ensure the purity of aldehydes, dimedone, and thiourea. 4. Use a slight excess of thiourea (e.g., 1.5 equivalents).[2]
Formation of Multiple Byproducts 1. Side reactions due to prolonged reaction time or high temperature. 2. The catalyst is not selective.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Experiment with a milder or more selective catalyst.
Difficulty in Product Purification 1. The product is co-crystallizing with unreacted starting materials. 2. The product is an oil and does not solidify.1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold acetonitrile). Recrystallization from a suitable solvent like ethanol is often effective.[6] 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. Column chromatography may be necessary.
Inconsistent Results 1. Variability in catalyst activity. 2. Presence of moisture in the reaction.1. If using a nanocatalyst, ensure consistent particle size and morphology.[1] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents if applicable.

Experimental Protocols

General Procedure for the Synthesis of 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one

This protocol is adapted from a method utilizing a zinc ferrite nanocatalyst.[1][2]

Materials:

  • Substituted aryl aldehyde (10 mmol)

  • 5,5-dimethylcyclohexane-1,3-dione (dimedone) (10 mmol)

  • Thiourea (15 mmol)

  • Zinc ferrite nanocatalyst

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 50 mL beaker, combine the substituted aryl aldehyde (10 mmol), dimedone (10 mmol), thiourea (15 mmol), and the nanocatalyst.

  • Place the beaker on a magnetic stirrer and stir the mixture. The reaction can be conducted without a solvent.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (5:5) mixture as the eluent.

  • Once the reaction is complete, extract the mixture with ethyl acetate.

  • Separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Biginelli Reaction

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux12< 20
2p-Toluenesulfonic acidEthanolReflux832-35
3Ceric Ammonium NitrateEthanolReflux832-35
4Yb(OTf)₃Solvent-free1001~95
5Zinc Ferrite NanocatalystSolvent-free1001.5~90

Note: This table is a compilation of representative data from multiple sources and may not reflect a single experiment.[3]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aldehyde, Dimedone, and Thiourea catalyst Add Catalyst (e.g., Zinc Ferrite) reagents->catalyst stir Stir under Reflux/Heat catalyst->stir monitor Monitor with TLC stir->monitor extract Extract with Ethyl Acetate monitor->extract filter Filter to Remove Catalyst extract->filter evaporate Evaporate Solvent filter->evaporate purify Recrystallize Product evaporate->purify

Caption: A generalized experimental workflow for the synthesis of 2-thioxo-hexahydroquinazolin-4(1H)-one derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Reagent Issues start->cause3 sol1 Screen/Activate Catalysts cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Check Reagent Purity and Stoichiometry cause3->sol3

Caption: A troubleshooting flowchart for addressing low product yield in the synthesis reaction.

References

Technical Support Center: Purification of Crude 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Recrystallization is the most frequently cited and often the most effective method for the purification of this compound and its derivatives.[1][2][3][4] Ethanol is a commonly used solvent for this purpose.[1][2][4] For impurities that are difficult to remove by recrystallization, column chromatography can be a highly effective alternative.[5][6]

Q2: What are some common impurities I might encounter in my crude product?

A2: Common impurities can include unreacted starting materials, such as dimedone, thiourea, and the corresponding aldehyde used in the synthesis.[3][7] Side products from incomplete cyclization or self-condensation of starting materials can also be present.[7]

Q3: My purified product still shows impurities by TLC or other analytical methods. What should I do next?

A3: If impurities persist after an initial purification step, a secondary purification technique is recommended.[5] For example, if you initially performed recrystallization, following up with column chromatography can significantly improve purity. Conversely, if column chromatography was used first, a subsequent recrystallization can be beneficial.[5]

Q4: How can I improve the yield of my purified product?

A4: To improve the yield during recrystallization, ensure you are using the minimum amount of hot solvent required to dissolve the crude product.[5] Allowing the solution to cool slowly can also promote the formation of purer crystals and increase recovery.[8] During column chromatography, careful selection of the solvent system and proper column packing are crucial to minimize product loss.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not dissolve in hot solvent. The chosen solvent is not suitable.Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetic acid) to find a suitable one where the product is soluble when hot but sparingly soluble when cold.[8][9]
Product "oils out" instead of crystallizing. The cooling process is too rapid, or the presence of significant impurities is lowering the melting point.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] Try scratching the inside of the flask with a glass rod to induce crystallization.[8] If oiling out persists, consider a preliminary purification by column chromatography to remove the bulk of impurities.[5]
Low recovery of purified product. Too much solvent was used for recrystallization, or the product is significantly soluble in the cold solvent.Reheat the solution to evaporate some of the solvent and then allow it to cool again.[5] Ensure the flask is sufficiently cooled in an ice bath to maximize precipitation.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities. The polarity of the mobile phase is not optimal.Optimize the solvent system. A common mobile phase for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[8] You can start with a low polarity mixture (e.g., 5:1 hexane:ethyl acetate) and gradually increase the polarity.[1]
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small amount of methanol to the ethyl acetate/hexane mixture may be necessary.[8]
Streaking or tailing of the product band. The compound may be slightly acidic or basic, leading to interactions with the silica gel.Add a small amount of a modifier to the mobile phase. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry and that the solvent level is always kept above the top of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, transfer the crude this compound product to an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently on a hot plate with stirring.[1] Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Column Chromatography
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Carefully pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase.[8] Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired product.[8]

  • Fraction Collection and Analysis: Collect the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization purity_check1 Purity Check (TLC, HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Purity Check (TLC, HPLC) column_chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Purity > 95% impurities_remain Impurities Remain purity_check1->impurities_remain Purity < 95% purity_check2->pure_product Purity > 95% impurities_remain->column_chromatography

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out slow_cooling Allow Slower Cooling & Scratch Flask oiling_out->slow_cooling Yes no_crystals No Crystals Form? oiling_out->no_crystals No still_oils_out Still Oiling Out? slow_cooling->still_oils_out pre_purify Pre-purify by Column Chromatography still_oils_out->pre_purify Yes success Crystals Form still_oils_out->success No concentrate Concentrate Solution & Cool Further no_crystals->concentrate Yes no_crystals->success No concentrate->success

Caption: Troubleshooting decision tree for common recrystallization issues.

References

"common side products in the synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Q1: My reaction is yielding a significant amount of a yellow, insoluble solid that is not my desired product. What could it be?

A1: A common side product in the Biginelli-type condensation involving an aldehyde and a cyclic β-dicarbonyl compound like 1,3-cyclohexanedione is the Knoevenagel condensation product. This reaction pathway competes with the desired Biginelli reaction. The initial product of this side reaction is typically a 2-(arylmethylene)-1,3-cyclohexanedione, which is often a colored solid.

Troubleshooting Steps:

  • Reaction Temperature: High temperatures can favor the Knoevenagel condensation. Try running the reaction at a lower temperature.

  • Order of Addition of Reagents: Adding the thiourea to the reaction mixture before the aldehyde may favor the Biginelli pathway by promoting the formation of the acyliminium ion intermediate.

  • Catalyst Choice: The choice of catalyst can influence the reaction pathway. For the Biginelli reaction, Lewis acids or Brønsted acids are commonly used. Experimenting with different catalysts and catalyst concentrations may help to improve the yield of the desired product.

Q2: I have isolated a high-melting, white solid that is not my target compound. What is this potential byproduct?

A2: Another common side product, particularly if the reaction is run for an extended period or at elevated temperatures, is a xanthene derivative. This is formed from the reaction of one molecule of the aldehyde with two molecules of 1,3-cyclohexanedione. The systematic name for this byproduct is 9-aryl-1,8-dioxo-octahydroxanthene.

Troubleshooting Steps:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of thiourea relative to the 1,3-cyclohexanedione and aldehyde may help to favor the formation of the desired product.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Stop the reaction once the formation of the desired product appears to be complete to avoid the formation of the xanthene byproduct.

Q3: My NMR spectrum shows a complex mixture of products, and I am having difficulty purifying my target compound. What are the likely impurities?

A3: Besides the major side products mentioned above, other impurities can arise from incomplete reactions or subsequent side reactions. One possibility is the formation of a Michael adduct. The Knoevenagel condensation product is an α,β-unsaturated ketone and can act as a Michael acceptor for nucleophiles like thiourea or another equivalent of 1,3-cyclohexanedione.

Troubleshooting Steps:

  • Purification Method: Recrystallization is often an effective method for purifying the desired this compound. Experiment with different solvent systems to find one that selectively crystallizes your product. Column chromatography can also be employed for difficult separations.

  • Reaction Conditions: Re-evaluate your reaction conditions (temperature, catalyst, solvent, and reaction time) to minimize the formation of these byproducts.

Data on Side Product Formation

While precise quantitative data is highly dependent on the specific reaction conditions, the following table summarizes general observations on how reaction parameters can influence the product distribution.

Reaction ConditionEffect on Product Distribution
High Temperature Favors the formation of Knoevenagel and xanthene side products.
Prolonged Reaction Time Increases the likelihood of forming the xanthene byproduct.
Sub-optimal Catalyst Can lead to a mixture of products with low conversion to the desired compound.
Incorrect Stoichiometry An excess of the dicarbonyl compound can promote the formation of the xanthene side product.

Experimental Protocols

A general procedure for the synthesis of this compound is provided below. Note that optimization of this protocol for specific aldehydes and reaction scales is recommended.

Materials:

  • 1,3-Cyclohexanedione

  • Aromatic aldehyde

  • Thiourea

  • Ethanol (or another suitable solvent)

  • Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-cyclohexanedione (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Add the catalyst (e.g., a few drops of concentrated HCl).

  • To this mixture, add the aromatic aldehyde (1 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic route and competing side reactions.

Biginelli_Reaction_Pathway Reactants 1,3-Cyclohexanedione + Aldehyde + Thiourea Main_Product This compound Reactants->Main_Product Biginelli Reaction (Desired Pathway) Knoevenagel_Product 2-(Arylmethylene)-1,3-cyclohexanedione Reactants->Knoevenagel_Product Knoevenagel Condensation (Side Reaction) Xanthene_Product 9-Aryl-1,8-dioxo-octahydroxanthene Knoevenagel_Product->Xanthene_Product + 1,3-Cyclohexanedione

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Identify_Side_Product Identify Side Product(s) (TLC, NMR, MS) Start->Identify_Side_Product Is_Knoevenagel Is it Knoevenagel Product? Identify_Side_Product->Is_Knoevenagel Is_Xanthene Is it Xanthene Product? Identify_Side_Product->Is_Xanthene Is_Knoevenagel->Is_Xanthene No Adjust_Temp Lower Temperature Is_Knoevenagel->Adjust_Temp Yes Adjust_Reagent_Order Change Reagent Addition Order Is_Knoevenagel->Adjust_Reagent_Order Yes Adjust_Time Reduce Reaction Time Is_Xanthene->Adjust_Time Yes Adjust_Stoichiometry Adjust Stoichiometry Is_Xanthene->Adjust_Stoichiometry Yes Purify Purify Product (Recrystallization, Chromatography) Is_Xanthene->Purify No Optimize_Conditions Optimize Reaction Conditions Optimize_Conditions->Purify Adjust_Temp->Optimize_Conditions Adjust_Reagent_Order->Optimize_Conditions Adjust_Time->Optimize_Conditions Adjust_Stoichiometry->Optimize_Conditions

Caption: A logical workflow for troubleshooting common issues.

"how to prevent degradation of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and scientists working with 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, focusing on preventing its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned cloudy or changed color. What could be the cause?

A change in the physical appearance of your solution, such as turbidity or color change, is a common indicator of compound degradation or precipitation. The primary causes are likely oxidation of the thione group or hydrolysis of the quinazolinone ring, especially under suboptimal storage conditions.

Q2: What are the main chemical degradation pathways for this compound in solution?

Based on its structure, this compound is susceptible to two primary degradation pathways:

  • Oxidation via Thione-Thiol Tautomerism: The thione group can exist in equilibrium with its thiol tautomer. This thiol form is susceptible to oxidation, which can lead to the formation of a disulfide dimer, often observed as a precipitate. This process can be accelerated by oxygen, metal ions, and light.

  • Hydrolysis: The quinazolinone ring, while generally stable, can undergo hydrolytic cleavage. This is particularly a risk in solutions with a high or low pH (especially alkaline conditions) and can be accelerated by elevated temperatures.[1][2][3]

Q3: How does the choice of solvent affect the stability of the compound?

Solvent polarity plays a crucial role. Polar solvents tend to stabilize the thione form, while nonpolar solvents may favor the thiol tautomer, making it more susceptible to oxidation. For many quinazolinone derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions due to its high solubilizing power and relative inertness.[4][5] However, for aqueous buffers used in experiments, the pH of the solution becomes the more critical factor.

Q4: What is the optimal pH range for storing solutions of this compound?

The solubility and stability of quinazolinone derivatives are often pH-dependent.[6] The quinazolinone ring is generally stable in neutral or slightly acidic conditions but can degrade under strongly alkaline or acidic conditions, especially when heated.[1][2] It is recommended to prepare aqueous solutions in a buffer with a pH between 6.0 and 7.5. Avoid boiling solutions or exposing them to strong acids or bases.[2]

Q5: Should I protect my solutions from light?

Yes. Both thione-containing compounds and quinazolinone derivatives can be susceptible to photodegradation.[7][8] Exposure to UV or even ambient laboratory light can provide the energy to initiate oxidative processes. It is crucial to store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[7]

Troubleshooting Guide

Issue 1: Decreased Potency or Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh stock solutions from solid material. If using older solutions, qualify their integrity via an analytical method like HPLC before use.
Oxidation of Thiol Tautomer De-gas aqueous buffers before use to remove dissolved oxygen. Consider adding a small amount of an antioxidant like L-Ergothioneine or sodium thiosulfate to the solution.[9][10]
Hydrolysis Ensure the pH of your final assay buffer is within the stable range (pH 6.0-7.5). Avoid high temperatures during solution preparation and storage.[1]
Issue 2: Precipitate Formation in Stored Solutions
Potential Cause Troubleshooting Steps
Formation of Disulfide Dimer This is likely due to oxidation. Filter the solution to remove the precipitate, but be aware that the concentration of the active compound will be lower. For future preparations, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
Poor Solubility at Storage Temp. Some compounds are less soluble at lower temperatures (e.g., 4°C or -20°C). Before use, allow the solution to warm to room temperature and vortex thoroughly to ensure complete re-dissolution. If stability permits, storing the stock solution at room temperature might be an option.[6]
pH Shift in Buffer Over time, the pH of some buffer systems can change, affecting compound solubility. Verify the pH of the solution and adjust if necessary, or prepare fresh buffers.

Summary of Factors Affecting Stability

FactorPotential Degradation MechanismRecommended Preventative Measures
Oxygen Oxidation of the thiol tautomer to a disulfide.Use de-gassed solvents. Store solutions under an inert atmosphere (N₂ or Ar). Add a suitable antioxidant.
pH Hydrolysis of the quinazolinone ring (especially at high pH).Maintain solution pH between 6.0 and 7.5. Use buffered solutions for aqueous preparations. Avoid strong acids/bases.[1][6]
Light Photodegradation, acceleration of oxidative pathways.Store solutions in amber vials or light-blocking containers. Minimize exposure to ambient and UV light during experiments.[7]
Temperature Acceleration of both hydrolysis and oxidation rates.Store stock solutions at low temperatures (-20°C or -80°C) unless solubility is an issue. Avoid repeated freeze-thaw cycles.[5]
Metal Ions Catalysis of free-radical mediated oxidation.Use high-purity solvents and reagents. If contamination is suspected, consider adding a chelating agent like EDTA in trace amounts.[11]

Visualizing Degradation and Experimental Workflow

cluster_0 Potential Degradation Pathway Thione 2-Thioxo-quinazolinone (Thione Form) Thiol Enethiol Tautomer (Thiol Form) Thione->Thiol Tautomerization (Solvent Dependent) Thiol->Thione Disulfide Oxidized Disulfide Dimer (Degradant/Precipitate) Thiol->Disulfide Oxidation (O₂, Light, Metal Ions) cluster_1 Stability Testing Workflow A Prepare Stock Solution (e.g., in DMSO) B Prepare Samples for Stress Conditions (Dilute in Aqueous Buffer) A->B C Forced Degradation (Acid, Base, H₂O₂, Heat, Light) B->C D HPLC-UV Analysis (Time Point Zero) B->D Control E HPLC-UV Analysis (After Stress Incubation) C->E F Analyze Data (Compare Peak Area of Parent Compound) D->F E->F G Determine Degradation Rate & Pathway F->G

References

"addressing poor reproducibility in assays with 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges encountered when working with 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its derivatives in various biological assays. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing poor reproducibility in assays with this compound?

There are several potential sources of variability when working with small molecules like this compound. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system being used.[1] Key factors include:

  • Compound Integrity and Solubility: The compound may have degraded, or it may not be fully soluble in the assay buffer at the tested concentrations.[1]

  • Experimental Setup: Inconsistent pipetting, edge effects in microplates, and fluctuations in incubation times or temperatures can all contribute to variability.[2]

  • Biological System Complexity: The health and density of cells, passage number, and the inherent variability of biological systems can lead to inconsistent results.

  • Reagent Quality: The quality and consistency of reagents, including the compound itself, media, and buffers, are critical for reproducible data.[3]

Q2: How can I ensure the integrity and stability of my this compound sample?

To ensure the compound you are using is active and stable, consider the following:

  • Source and Purity: Always source the compound from a reputable supplier and obtain data on its purity (e.g., HPLC or NMR analysis). Impurities can interfere with assay results.[1]

  • Proper Storage: Store the compound according to the manufacturer's recommendations, which typically involves keeping it in a cool, dark, and dry place to prevent degradation.[1]

  • Stock Solution Preparation: Prepare stock solutions in a suitable, anhydrous solvent like high-purity DMSO. It is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q3: My this compound is showing poor solubility in my aqueous assay buffer. What can I do?

Poor aqueous solubility is a frequent cause of inconsistent results for small molecules.[1] If the compound precipitates, its effective concentration will be lower and more variable than intended.[1] To address this:

  • Solubility Test: Before running your main assay, perform a simple solubility test. Prepare the highest concentration of the compound you plan to use in your assay buffer. Incubate under the same conditions as your experiment and then visually inspect for precipitates. You can also centrifuge the sample to look for a pellet.[1]

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low enough to be tolerated by your assay system, typically below 0.5%.[1]

  • Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent may help to improve solubility. However, these should be tested for their own effects on the assay.

Troubleshooting Guide

This guide is structured in a question-and-answer format to help you systematically troubleshoot poor reproducibility in your assays involving this compound.

Section 1: Compound and Reagent-Related Issues

Problem: High variability between replicate wells.

Potential Cause Suggested Solution
Inconsistent Pipetting Ensure proper and consistent pipetting technique. Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to plates.[2]
Uneven Cell Distribution Ensure cells are evenly suspended before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution.[2]
Edge Effects in Microplate The outer wells of a microplate are more prone to evaporation, leading to changes in concentration. Avoid using the outer wells or fill them with a buffer or sterile water to maintain humidity.[2]
Compound Precipitation Visually inspect wells for any signs of compound precipitation. If observed, refer to the solubility troubleshooting tips in the FAQ section.

Problem: No signal or very low signal in all wells.

Potential Cause Suggested Solution
Incorrect Filter Set (for fluorescence/luminescence assays) Verify the excitation and emission wavelengths for your assay and ensure the correct filters are being used on the plate reader.[2]
Reagent Degradation or Improper Preparation Prepare fresh reagents and store them according to the manufacturer's instructions. Ensure the this compound stock solution has not degraded.[2]
Non-viable Cells Perform a cell viability assay (e.g., Trypan Blue or MTT) to confirm cell health.[2] Ensure cells are not over-confluent.
Inactive Compound Verify the identity and purity of the compound. If possible, test its activity in a well-established, orthogonal assay.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[1]

  • In a clear microcentrifuge tube, add the desired final volume of your aqueous assay buffer (e.g., 1 mL of cell culture medium).[1]

  • Add the appropriate volume of the compound's stock solution to achieve the highest concentration you plan to test in your assay.[1]

  • Vortex the solution gently.[1]

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.[1]

  • Visually inspect the solution for any signs of precipitation against a dark background.[1]

  • For a more rigorous check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet.[1]

Protocol 2: General Workflow for a Cell-Based Assay

This protocol outlines a general workflow for a typical cell-based assay using this compound.

  • Cell Seeding: Plate cells at an optimized density in a suitable microplate. Allow cells to adhere and grow for the recommended time (typically overnight).

  • Compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate controls (e.g., vehicle control, positive control).

  • Incubation: Incubate the plate for the desired period under appropriate conditions (e.g., 37°C, 5% CO2).

  • Assay-Specific Steps: Perform the necessary steps for your specific assay (e.g., add lysis buffer, substrate, or detection reagents).

  • Signal Detection: Read the plate using a microplate reader with the appropriate settings for absorbance, fluorescence, or luminescence.

  • Data Analysis: Subtract background readings, normalize the data to the vehicle control, and plot the results to determine parameters like IC50 or EC50.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reproducibility start Poor Reproducibility Observed check_compound Step 1: Verify Compound Integrity - Purity Check - Proper Storage - Fresh Stock Solution start->check_compound check_solubility Step 2: Assess Compound Solubility - Visual Inspection - Centrifugation Test check_compound->check_solubility Compound OK check_protocol Step 3: Review Experimental Protocol - Pipetting Technique - Incubation Times/Temps - Plate Layout (Edge Effects) check_solubility->check_protocol Solubility OK check_bio_system Step 4: Evaluate Biological System - Cell Viability & Density - Passage Number - Reagent Quality check_protocol->check_bio_system Protocol OK resolve Reproducibility Improved check_bio_system->resolve System OK

Caption: A step-by-step workflow for troubleshooting reproducibility issues.

Assay_Variability_Factors Key Factors Affecting Assay Reproducibility center Assay Reproducibility compound Compound-Related - Purity - Solubility - Stability center->compound protocol Protocol-Related - Pipetting - Timing - Plate Effects center->protocol biological Biological System - Cell Health - Reagent Quality - System Complexity center->biological data Data Analysis - Background Subtraction - Normalization - Statistical Methods center->data

Caption: Major contributors to variability in biological assays.

References

"scale-up challenges for the synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound and its derivatives is the Biginelli reaction.[1][2][3][4] This is a one-pot, three-component condensation reaction involving an aldehyde, a β-dicarbonyl compound (like 1,3-cyclohexanedione), and thiourea.[2][3] Various catalysts, including Brønsted acids (like HCl) and Lewis acids (like Yb(OTf)₃ or InCl₃), can be employed to improve reaction rates and yields.[4][5]

Q2: What are the typical starting materials for the synthesis?

A2: For the synthesis of the parent compound, the typical starting materials are:

  • Aldehyde: Formaldehyde is the simplest aldehyde that can be used.

  • β-Dicarbonyl Compound: 1,3-Cyclohexanedione.

  • Thiourea: As the source of the thione group and part of the pyrimidine ring.

Q3: Are there any green chemistry approaches for this synthesis?

A3: Yes, several studies have focused on developing more environmentally friendly protocols. These include using water as a solvent, employing solvent-free reaction conditions, and utilizing reusable catalysts like silica-supported sulfuric acid or nanocatalysts.[6][7] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields, often under solvent-free conditions.[2][3]

Q4: What are the key reaction parameters to control for optimal yield and purity?

A4: The key parameters to control are:

  • Stoichiometry of reactants: The molar ratio of the aldehyde, β-dicarbonyl compound, and thiourea can significantly impact the yield and formation of by-products.

  • Catalyst choice and loading: The type and amount of catalyst can affect reaction kinetics and selectivity.

  • Temperature: Reaction temperature influences the rate of reaction and can also lead to the formation of impurities if too high.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. In some cases, solvent-free conditions are optimal.[3]

  • Reaction time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Incorrect stoichiometry. 5. Insufficient reaction time.1. Use a fresh or newly activated catalyst. 2. Gradually increase the reaction temperature while monitoring for by-product formation. 3. Ensure the purity of reactants, especially the aldehyde, which can oxidize. 4. Optimize the molar ratios of the three components. 5. Monitor the reaction by TLC and allow it to proceed to completion.
Formation of Multiple By-products 1. Reaction temperature is too high. 2. Self-condensation of the β-dicarbonyl compound. 3. Formation of Knoevenagel condensation products. 4. Incorrect order of reagent addition in some multi-step variations.1. Lower the reaction temperature. 2. Consider adding the β-dicarbonyl compound slowly to the reaction mixture. 3. Optimize the catalyst and reaction conditions to favor the Biginelli pathway.[9] 4. If not a one-pot synthesis, ensure the correct sequence of additions is followed.
Product Precipitation Issues 1. Product is insoluble in the reaction solvent. 2. Rapid crystallization leading to impurity inclusion.1. Choose a solvent in which the product has moderate solubility at the reaction temperature and lower solubility at room temperature for effective crystallization. 2. Control the cooling rate after the reaction is complete to allow for slower, more selective crystallization.
Difficulty in Purification 1. Presence of closely related by-products. 2. Unreacted starting materials co-precipitating with the product.1. Recrystallization from a suitable solvent is the most common method. 2. Column chromatography may be necessary for high purity, though this can be challenging on a large scale.[10] 3. Wash the crude product with a solvent that dissolves the starting materials but not the product.
Scale-Up: Poor Yield Compared to Lab Scale 1. Inefficient heat transfer leading to localized overheating or insufficient heating. 2. Poor mixing and mass transfer. 3. Challenges in handling solid reagents or product slurries at a larger scale.1. Use a jacketed reactor with controlled heating and cooling. Monitor the internal reaction temperature. 2. Use appropriate stirring mechanisms (e.g., overhead stirrer with suitable impeller design) to ensure homogeneity. 3. Develop standard operating procedures for the safe and efficient handling of solids. Consider dissolving reagents before addition if possible.
Scale-Up: Exothermic Reaction Runaway 1. The Biginelli reaction can be exothermic, especially at large scales.1. Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction. 2. Add one of the reactants (e.g., the aldehyde) slowly to control the rate of heat generation. 3. Ensure an adequate cooling system is in place for the reactor.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Synthesis of Hexahydroquinazolinone Derivatives

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Zinc Ferrite NanocatalystSolvent-freeReflux1-285-95[6][7]
Yb(OTf)₃Solvent-free1000.5-1>85[4]
InCl₃EthanolReflux745-61[11]
Silica Sulfuric AcidEthanolReflux3-480-92[12]
Microwave (no catalyst)Solvent-freeN/A0.1-0.282-95[3]

Table 2: Illustrative Impact of Scale-Up on Key Parameters

This table provides a hypothetical illustration of potential challenges when scaling up from a lab to a pilot plant scale. Actual results will vary.

ParameterLab Scale (10g)Pilot Scale (10kg)Potential Rationale for Change
Reaction Time 2 hours4-6 hoursSlower rates of reagent addition and heat transfer at larger volumes.
Isolated Yield 90%80-85%Increased handling losses and potentially less optimal mixing and heat distribution.
Purity (pre-recrystallization) 95%88-92%Slower mixing can lead to localized concentration gradients and increased by-product formation.
Solvent for Recrystallization 100 mL120-150 LThe ratio of solvent to product may need to be adjusted to manage slurry transfer and efficient crystallization.

Experimental Protocols

Lab-Scale Synthesis (Illustrative Protocol)

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.12 g, 10 mmol), thiourea (0.91 g, 12 mmol), and a catalytic amount of a chosen acid catalyst (e.g., 4 drops of conc. HCl).[13]

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Aldehyde Addition: Slowly add 37% aqueous formaldehyde (0.81 mL, 10 mmol) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Isolation: Filter the solid product, wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure this compound.

Pilot-Scale Synthesis Considerations

  • Reactor: Use a jacketed glass-lined or stainless steel reactor with an overhead stirrer and a temperature probe.

  • Reagent Addition: Add the formaldehyde solution via a metering pump over a period of 30-60 minutes to control the reaction exotherm.

  • Temperature Control: Utilize the reactor jacket for controlled heating to reflux and for controlled cooling during crystallization.

  • Solid Handling: If the product precipitates, ensure the reactor is equipped with a suitable outlet valve for slurry transfer to a filter dryer.

  • Safety: All operations should be conducted in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE). A risk assessment should be performed before conducting the scale-up synthesis.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Charging Charge 1,3-Cyclohexanedione, Thiourea, Catalyst, and Solvent Aldehyde_Addition Controlled Addition of Aldehyde Reagent_Charging->Aldehyde_Addition Reflux Heat to Reflux & Monitor by TLC Aldehyde_Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Crude Product Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Recrystallization Recrystallize for Purity Drying->Recrystallization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_TLC Check TLC of Crude Product Start->Check_TLC Unreacted_SM Significant Unreacted Starting Material? Check_TLC->Unreacted_SM Solution_Catalyst Check Catalyst Activity or Stoichiometry Check_TLC->Solution_Catalyst:w Multiple_Spots Multiple By-product Spots? Unreacted_SM->Multiple_Spots No Solution_Time_Temp Increase Reaction Time or Temperature Unreacted_SM->Solution_Time_Temp Yes Solution_Temp_Control Lower Reaction Temperature, Optimize Reagent Addition Multiple_Spots->Solution_Temp_Control Yes Solution_Purification Optimize Recrystallization Solvent/Procedure Multiple_Spots->Solution_Purification No

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of 2-Thioxo-hexahydroquinazolinones: A Case Study on the Eg5 Inhibitor, Monastrol

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous mechanistic validation. The 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one core structure has given rise to compounds with a wide array of biological activities, from anti-inflammatory to anticancer.[1][2] This guide provides a comprehensive framework for validating the mechanism of action (MoA) of derivatives of this scaffold, using the well-characterized mitotic kinesin Eg5 inhibitor, Monastrol, as a primary example.

Monastrol, a cell-permeable small molecule, is a specific and allosteric inhibitor of Eg5 (also known as KIF11), a motor protein essential for establishing and maintaining the bipolar mitotic spindle.[3][4] Its discovery and characterization have provided invaluable tools for cell biology and have spurred the development of other Eg5 inhibitors as potential anticancer agents. This guide will objectively compare the experimental validation of Monastrol's MoA with alternative Eg5 inhibitors and provide the detailed, self-validating protocols necessary for researchers to conduct their own investigations.

Section 1: The Strategic Framework for MoA Validation

A robust MoA validation strategy for a targeted agent like Monastrol requires a multi-pronged approach, moving from direct target engagement to cellular and phenotypic consequences. This ensures that the observed biological effects are indeed a result of the intended molecular interaction. Our framework is built on three pillars:

  • Biochemical Validation: Does the compound directly interact with its purified target protein and modulate its activity?

  • Cellular Target Engagement: Does the compound elicit the expected molecular signature within a cellular context?

  • Phenotypic Confirmation: Do the cellular effects translate to the characteristic whole-cell phenotype associated with target inhibition?

This tiered approach minimizes the risk of misinterpretation due to off-target effects and provides a cohesive body of evidence.

cluster_0 MoA Validation Workflow cluster_1 Key Experimental Questions Biochemical Validation Biochemical Validation Cellular Target Engagement Cellular Target Engagement Biochemical Validation->Cellular Target Engagement Confirms Target Interaction Q1 Does it bind Eg5? Biochemical Validation->Q1 Q2 Does it inhibit Eg5 ATPase activity? Biochemical Validation->Q2 Phenotypic Confirmation Phenotypic Confirmation Cellular Target Engagement->Phenotypic Confirmation Links Target to Cellular Function Q3 Does it induce monoastral spindles? Cellular Target Engagement->Q3 Q4 Does it cause mitotic arrest? Phenotypic Confirmation->Q4 cluster_0 Normal Mitosis cluster_1 Mitosis with Eg5 Inhibition A Prophase (Duplicated Centrosomes) B Metaphase (Bipolar Spindle) A->B Eg5 pushes poles apart C Anaphase (Sister Chromatid Separation) B->C D Prophase (Duplicated Centrosomes) E Mitotic Arrest (Monoastral Spindle) D->E Eg5 inhibited, poles fail to separate

References

"comparing the efficacy of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one with known inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent study has unveiled a series of novel 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives demonstrating potent inhibitory activity against PIM-1 kinase, a crucial target in cancer therapy. The research provides a direct comparison of these synthesized compounds with a known PIM-1 inhibitor, TBB (4,5,6,7-tetrabromo-1H-benzotriazole), highlighting their potential as promising candidates for further drug development.

PIM-1 kinase is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis, making it a key focus in the development of anti-cancer therapeutics.[1] The overexpression of PIM-1 is associated with a poor prognosis in several cancers, including breast and prostate cancer.[1] This comparison guide summarizes the inhibitory efficacy of newly synthesized compounds against PIM-1 kinase, providing valuable data for researchers and drug development professionals.

Data Summary: PIM-1 Kinase Inhibition

The inhibitory activities of the novel compounds were quantified by determining their half-maximal inhibitory concentration (IC50) values against PIM-1 kinase. The results are presented in comparison to the known inhibitor TBB.

Compound IDModificationIC50 (nM) for PIM-1 Kinase
8g 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrid373
8l 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrid501
8k 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrid518
8b 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrid660
8f 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrid909
TBB 4,5,6,7-tetrabromo-1H-benzotriazole (Known Inhibitor)1120

Data sourced from a comprehensive study on novel PIM-1 kinase inhibitors.[1]

Experimental Protocols

PIM-1 Kinase Inhibition Assay

The enzymatic activity of PIM-1 kinase was assessed using a standardized kinase assay platform. The assay was performed at five different concentrations of the test compounds (1 nM, 10 nM, 100 nM, 1 µM, and 10 µM) to determine their dose-dependent inhibitory effects and calculate the IC50 values. TBB was utilized as a positive control to validate the experimental results and serve as a benchmark for comparison.[1] The core protocol involves the incubation of the PIM-1 enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The resulting kinase activity is then measured, typically through phosphospecific antibodies or radiometric methods.

PIM-1 Signaling Pathway and Inhibition

The following diagram illustrates a simplified workflow of the PIM-1 kinase inhibition assay.

G cluster_0 Assay Components cluster_1 Test Compounds PIM1 PIM-1 Enzyme Incubation Incubation at 37°C PIM1->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor 2-Thioxo-pyrimidine Derivative Inhibitor->Incubation Control TBB (Known Inhibitor) Control->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection Analysis IC50 Determination Detection->Analysis G cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Downstream Effects Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT GrowthFactors Growth Factors GrowthFactors->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 CellCycle Cell Cycle Progression PIM1->CellCycle Apoptosis Inhibition of Apoptosis PIM1->Apoptosis Inhibitor 2-Thioxo-pyrimidine Derivative Inhibitor->PIM1 Inhibition

References

Unveiling the Structure-Activity Relationship of 2-Thioxo-hexahydroquinazolin-4-one Analogs as Novel Enzyme Activators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one derivatives has identified a novel class of activators for the lysosomal enzyme acid alpha-glucosidase (GAA). Structure-activity relationship (SAR) studies reveal that specific substitutions on the hexahydroquinazolinone core are crucial for potentiation of GAA activity, offering a promising scaffold for the development of therapeutics for Pompe disease, a lysosomal storage disorder caused by GAA deficiency.

A lead compound, 1-(3,4-dimethoxyphenethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one, emerged from a high-throughput screening campaign, demonstrating the ability to activate the hydrolysis of a fluorescent substrate in both tissue homogenates and with purified GAA enzyme.[1] This discovery prompted further investigation into the SAR of this heterocyclic system, focusing on modifications at various positions to optimize activity.

Comparative Analysis of Analog Activity

The following table summarizes the activity of key analogs, highlighting the impact of different substituents on the activation of acid alpha-glucosidase. The activity is presented as the percentage of signal increase in the primary screening assay.

Compound IDR1 SubstituentR6 SubstituentActivity (% Signal Increase at 100 µM)
1 3,4-dimethoxyphenethylpropyl~50%
Analog A phenethylpropylReduced Activity
Analog B (pyrrolopyrimidinyl)propylDiminished Activity
Analog C (unsubstituted hexahydropyrimidinyl)propylNear Inactive

Data compiled from the primary screening results described in the foundational study.[1]

The initial SAR studies indicate that the 3,4-dimethoxy substitution on the phenethyl group at the R1 position is important for activity, as its removal leads to a reduction in GAA activation.[1] Furthermore, the integrity of the hexahydropyrimidine ring is critical, with its complete elimination or replacement by a pyrrolopyrimidine core resulting in a significant loss of activity.[1]

Experimental Protocols

The synthesis and biological evaluation of these this compound analogs were conducted following specific experimental procedures.

General Synthetic Procedure

The synthesis of the target 2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogs was achieved through a multi-step process.[1] The key steps are outlined in the workflow diagram below. The process begins with the formation of a thiourea derivative from a primary amine, which is then cyclized with ethyl cyanoacetate. The final hexahydropyrimido[4,5-d]pyrimidine core is formed by a subsequent reaction with another primary amine and formaldehyde.[1]

Acid Alpha-Glucosidase (GAA) Activation Assay

The enzymatic activity of GAA was determined using a fluorometric assay. The assay is based on the hydrolysis of a synthetic substrate, 4-methylumbelliferyl α-D-glucopyranoside (4MU-α-glu), by GAA, which liberates the fluorescent product 4-methylumbelliferone (4MU). The increase in fluorescence intensity, measured at an emission wavelength of 440 nm with excitation at 370 nm, is directly proportional to the GAA activity. The assay can be performed using either purified recombinant human GAA or tissue homogenates (e.g., spleen homogenate) as the enzyme source.[1] Compounds to be tested are added to the reaction mixture, and the change in fluorescence is monitored over time to determine their effect on GAA activity.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological target, the following diagrams were generated.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Thiourea Formation cluster_reaction2 Step 2: Pyrimidinone Formation cluster_reaction3 Step 3: Final Cyclization Amine7 Primary Amine (7) Thiourea8 Thiourea (8) Amine7->Thiourea8 Reflux in bromobenzene AmmoniumThiocyanate Ammonium Thiocyanate AmmoniumThiocyanate->Thiourea8 EthylCyanoacetate Ethyl Cyanoacetate Pyrimidinone9 2-Thioxo-dihydropyrimidin-4(1H)-one (9) EthylCyanoacetate->Pyrimidinone9 Amine10 Primary Amine (10) Target11 2-Thioxo-hexahydropyrimido [4,5-d]pyrimidin-4(1H)-one (11) Amine10->Target11 Formaldehyde Formaldehyde Formaldehyde->Target11 Thiourea8->Pyrimidinone9 Sodium ethoxide Pyrimidinone9->Target11 Reflux in ethanol

Caption: Synthetic workflow for 2-Thioxo-hexahydroquinazolin-4(1H)-one analogs.

GAA_Activation_Pathway cluster_lysosome Lysosome Glycogen Glycogen GAA Acid Alpha-Glucosidase (GAA) Glycogen->GAA Substrate Glucose Glucose GAA->Glucose Hydrolysis Activator 2-Thioxo-hexahydroquinazolin-4(1H)-one Analog Activator->GAA Activation

Caption: Mechanism of GAA activation by the novel analog class.

References

"comparative analysis of the biological activity of different quinazolinone isomers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities. The versatility of this scaffold has led to the development of numerous therapeutic agents. Quinazolinone can exist in different isomeric forms, primarily as 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4-isomer being more extensively studied.[1] The position of the carbonyl group and the substitution patterns on the quinazolinone ring system are critical determinants of the pharmacological profile of these compounds. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of different quinazolinone isomers, supported by experimental data and detailed methodologies.

Anticancer Activity

Quinazolinone derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).

Comparative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of quinazolinone derivatives against different human cancer cell lines. It is important to note that these values are collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Isomer Type Compound/Derivative Cancer Cell Line IC50 (µM) Reference
4(3H)-Quinazolinone 2-(2-methoxyphenyl) with a basic side chain at C8Multiple cell linesPotent activity reported[2]
2-Styrylquinazolin-4(3H)-oneHT29 (Colon)<1[3]
2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneHT29 (Colon)0.02[3]
3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivative (A3)PC3 (Prostate)10[4]
3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivative (A3)MCF-7 (Breast)10[4]
3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivative (A3)HT-29 (Colon)12[4]
2(1H)-Quinazolinone 4-(benzo[d][5][6]dioxol-5-yl)-1,3,4,6,7,8-hexahydroquinazoline-2,5(1H,3H)-dione (4c)U87 (Glioma)Excellent activity at 0.06 µg/ml[5]
4-(4-chlorophenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5(1H,3H)-dione (4d)U87 (Glioma)Excellent activity at 0.06 µg/ml[5]
4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5(1H,3H)-dione (4e)U87 (Glioma)Excellent activity at 0.06 µg/ml[5]

Note: The data suggests that both 2(1H)- and 4(3H)-quinazolinone derivatives can be potent anticancer agents. The specific nature and position of the substituent are critical for activity. For instance, some 2-substituted and 2,3-disubstituted 4(3H)-quinazolinones show sub-micromolar potency, while certain 2(1H)-quinazolinone derivatives also exhibit significant cytotoxicity at very low concentrations.

Experimental Protocol: MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HT29)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Quinazolinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The substitution at the 2- and 3-positions of the 4(3H)-quinazolinone core is a key determinant of the antibacterial spectrum and potency.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinazolinone derivatives against different microbial strains.

Isomer Type Compound/Derivative Microorganism MIC (µg/mL) Reference
4(3H)-Quinazolinone 2,3,6-trisubstituted Quinazolin-4-one (A-2: m-chlorobenzaldehyde deriv.)Escherichia coliExcellent activity[4]
2,3,6-trisubstituted Quinazolin-4-one (A-3: o-hydroxybenzaldehyde deriv.)Aspergillus nigerExcellent activity[4]
2,3,6-trisubstituted Quinazolin-4-one (A-4: p-methoxybenzaldehyde deriv.)Pseudomonas aeruginosaExcellent activity[4]
2,3,6-trisubstituted Quinazolin-4-one (A-6: m-nitrobenzaldehyde deriv.)Candida albicansExcellent activity[4]
2-Thioxo-benzo[g]quinazolin-4(3H)-one Compound 8Gram-positive bacteriaMost active in series[7]
Compound 23Gram-positive bacteriaMost active in series[7]

Note: The data suggests that both 4(3H)-quinazolinone and its thioxo-analogs can be potent antimicrobial agents. The specific nature of the substituent is critical for activity against different microbial species.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Mueller-Hinton agar plates

  • Quinazolinone derivatives (dissolved in a suitable solvent like DMSO)

  • Sterile cork borer or micropipette tips

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of the agar plates.

  • Well Preparation: Create wells of 6-8 mm diameter in the agar using a sterile cork borer.

  • Compound Loading: Add a specific volume (e.g., 100 µL) of the quinazolinone derivative solution at a known concentration into each well. Also, add positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Anti-inflammatory Activity

Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity comparable to or exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs). Both 2(1H)- and 4(3H)-quinazolinone isomers have been explored in this context.

Comparative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected quinazolinone derivatives.

Isomer Type Compound/Derivative Assay Activity Reference
4(3H)-Quinazolinone 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21)Carrageenan-induced paw edema32.5% edema inhibition[8]
2-methyl-3-(substituted-arylidene-amino)-substituted-3H-quinazolin-4-ones (3-10)Carrageenan-induced paw edema16.3% to 36.3% edema inhibition
2(1H)-Quinazolinone 1-isopropyl-4-phenyl-7-methyl-2(1H)-quinazolinone (Proquazone)Carrageenan-induced rat paw edemaCompares well with indomethacin[6]

Note: The available data indicates that both 2(1H)- and 4(3H)-quinazolinone scaffolds can serve as a basis for the development of potent anti-inflammatory agents. Proquazone, a 2(1H)-quinazolinone derivative, is a notable example of a non-acidic anti-inflammatory drug.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Quinazolinone derivatives

  • Standard drug (e.g., Indomethacin, Phenylbutazone)

  • Pletysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: control, standard, and test groups.

  • Compound Administration: Administer the quinazolinone derivatives (test groups) or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition

Many quinazolinone-based anticancer agents function as EGFR inhibitors. They typically compete with ATP for the binding site in the kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR Binds NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IKK->NFκB Activates IκBα->NFκB Inhibits Transcription Pro-inflammatory Gene Transcription NFκB->Transcription Translocates & Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->IKK Activates Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_sar Analysis Synthesis Synthesis of Quinazolinone Isomers Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Characterization->Antimicrobial Anti_inflammatory_vitro Anti-inflammatory Assay (e.g., COX inhibition) Characterization->Anti_inflammatory_vitro SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Anti_inflammatory_vivo Anti-inflammatory Assay (Carrageenan-induced edema) Anti_inflammatory_vitro->Anti_inflammatory_vivo Toxicity Toxicity Studies Anti_inflammatory_vivo->Toxicity Anti_inflammatory_vivo->SAR

References

Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of 2-Thioxo-quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The derivative, 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, represents a class of compounds with significant therapeutic potential. Understanding the cross-reactivity profile of this scaffold is paramount for assessing its selectivity and predicting potential off-target effects.

Due to a lack of comprehensive screening data for this compound, this guide provides a comparative analysis of structurally related thioxo-quinazolinone derivatives against key biological targets. The following data, derived from published experimental studies, offers valuable insights into the potential interaction profile of this chemical class.

Comparative Analysis of Biological Activity

The primary off-target activity identified for the thioxo-quinazolinone scaffold is the inhibition of Myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Additionally, the broader quinazoline class has been extensively studied for its interaction with adrenergic receptors.

Myeloperoxidase (MPO) Inhibition

A series of thioxo-dihydroquinazolin-one derivatives have been identified as potent inhibitors of MPO.[1][2] The inhibitory activity of representative compounds from two distinct series is presented below.

Compound IDStructureIC50 (µM) vs. MPOMaximum Inhibition (%)
1c 2-(benzylthio)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one0.860
2b 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one0.190

Table 1: Inhibitory activity of representative thioxo-dihydroquinazolin-one derivatives against recombinant Myeloperoxidase (MPO). Data sourced from Li et al. (2015).[2]

Alpha-1 Adrenergic Receptor Binding

Quinazoline derivatives are well-known antagonists of alpha-1 (α1) adrenergic receptors. While specific data for thioxo-hexahydroquinazolinones is limited, the binding affinities of representative 4-amino-6,7-dimethoxyquinazoline derivatives provide an indication of the potential for this scaffold to interact with these receptors.[3]

Compound IDStructureKi (nM) vs. α1-Adrenoceptor
Prazosin (Reference) 4-amino-6,7-dimethoxy-2-(4-(furan-2-carbonyl)piperazin-1-yl)quinazoline1.9 x 10⁻¹
Compound 30 4-amino-6,7-dimethoxy-2-(4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)quinazoline8 x 10⁻²

Table 2: Binding affinities of representative quinazoline derivatives for the α1-adrenoceptor. Data sourced from MacKinnon et al. (1993).[3]

Experimental Protocols

Myeloperoxidase (MPO) Inhibition Assay (Amplex Red Assay)

This assay quantifies the peroxidase activity of MPO by measuring the oxidation of Amplex Red to the fluorescent product, resorufin.

Materials:

  • Recombinant human MPO

  • Amplex Red reagent

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Test compounds (thioxo-dihydroquinazolin-one derivatives)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add the test compounds to the respective wells.

  • Add recombinant MPO to all wells.

  • Initiate the reaction by adding a mixture of Amplex Red and H₂O₂.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

Alpha-1 Adrenergic Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the α1-adrenergic receptor.[4]

Materials:

  • Cell membranes expressing α1-adrenergic receptors (e.g., from rat brain tissue)

  • Radioligand (e.g., [³H]-Prazosin)

  • Test compounds (quinazoline derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In reaction tubes, combine the cell membranes, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).

  • Incubate the mixture to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]

Visualizations

MPO_Catalytic_Cycle MPO MPO (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por•⁺) MPO->Compound_I H₂O₂ Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II e⁻ (from Inhibitor) Compound_II->MPO e⁻ (from Inhibitor) Thioxo_Inhibitor Thioxo-Quinazolinone Inhibitor Thioxo_Inhibitor->Compound_I Thioxo_Inhibitor->Compound_II Radioligand_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Detection Receptor Membranes Receptor Membranes Incubate Incubate to Equilibrium Receptor Membranes->Incubate Radioligand ([³H]-L) Radioligand ([³H]-L) Radioligand ([³H]-L)->Incubate Test Compound (I) Test Compound (I) Test Compound (I)->Incubate Filtration Rapid Filtration Incubate->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Calculate Ki Scintillation Counting->Data Analysis

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Activity of 2-Thioxo-quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the preclinical anti-cancer activity of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its structural analogs, offering insights into the often-elusive in vitro-in vivo correlation (IVIVC). While a direct and comprehensive IVIVC for the titular compound remains an area of active investigation, this guide synthesizes available data on related quinazolinone derivatives to illuminate key structure-activity relationships and translational considerations.

The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-cancer effects.[1][2] The 2-thioxo substitution, in particular, has been a focal point for the development of novel therapeutic agents. This guide delves into the experimental data from both laboratory-based assays and animal models to provide a clearer picture of how in vitro potency translates to in vivo efficacy for this class of compounds.

In Vitro Anticancer Activity: A Snapshot of Cellular Potency

The initial evaluation of potential anti-cancer drug candidates typically involves screening against a panel of human cancer cell lines to determine their cytotoxic or anti-proliferative effects. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in vitro. For 2-thioxo-quinazolinone derivatives and related analogs, a significant body of in vitro data exists, demonstrating their activity against various cancer types.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Thioxo-octahydroquinazolin-5-one 4cU87 (Human Glioma)< 0.06 µg/mL[3]
4dU87 (Human Glioma)< 0.06 µg/mL[3]
4eU87 (Human Glioma)< 0.06 µg/mL[3]
2,4-Disubstituted Quinazoline 10MDA-MB-231, MCF-7, PC-3, HGC-26, MGC-803Moderate to good activity[4]
Quinazolin-4(3H)-one 18MGC-8030.85[5]
53MCF-7, HepG-22.09, 2.08[4]
58HepG-2, HCT116, MCF-73.74, 5.00, 6.77[4]
Quinazoline-1,2,4-thiadiazole 32MCF-7, A549, Colo-205, A27800.02 - 0.33[4]
Quinazolin-2-yl 1,2,3-triazole hybrid 57Hela, HepG-2, MCF-7, HCT116Promising results[4]

In Vivo Efficacy: Assessing Antitumor Activity in Living Systems

While in vitro assays provide crucial initial data, the ultimate test of a potential anti-cancer agent lies in its performance within a complex biological system. In vivo studies, typically conducted in animal models such as xenografts in mice, are essential for evaluating a compound's therapeutic efficacy, pharmacokinetics, and toxicity profile. For several quinazolinone derivatives, promising in vitro results have been followed up with in vivo investigations.

CompoundIn Vivo ModelDosageTumor Growth InhibitionReference
Compound 2 HT-29 (Colon Cancer Xenograft)40 mg/kg74.19%[4]
Compound 15 A549/cisplatin (Lung Cancer Xenograft)Not specifiedEfficiently inhibited Ki-67 expression[4]
Compound 18 MGC-803 (Gastric Cancer Xenograft)Not specifiedSignificantly decreased tumor volume and weight[5]
Compound 20 BaF3-EGFR L858R/T790M/C797S (Xenograft)Not specified71.14%[4]
Compound 26 Not specifiedNot specifiedSignificant tumor growth inhibition[6]
Compound 46 SH-SY5Y (Neuroblastoma Xenograft)10 mg/kg46.31%[4]
20 mg/kg52.66%[4]

Experimental Protocols

A detailed understanding of the methodologies employed in generating this data is crucial for its interpretation and for designing future experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Model

Xenograft models are widely used to evaluate the in vivo anti-tumor efficacy of novel compounds.

  • Cell Implantation: Human cancer cells (e.g., MGC-803) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[5]

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then randomly assigned to treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. A vehicle control is administered to the control group.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., every three days).[5]

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.

Visualizing the Path from Lab to Clinic

To better understand the relationship between in vitro and in vivo studies in the context of anti-cancer drug development for quinazolinone derivatives, the following diagrams illustrate the general workflow and a key signaling pathway often targeted by these compounds.

anticancer_drug_discovery_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation compound_synthesis Compound Synthesis (2-Thioxo-quinazolinone derivatives) cell_line_screening Cell Line Screening (e.g., MTT Assay) compound_synthesis->cell_line_screening Test Compounds ic50_determination IC50 Determination cell_line_screening->ic50_determination Determine Potency mechanism_of_action Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) ic50_determination->mechanism_of_action Select Potent Compounds ivivc IVIVC Analysis ic50_determination->ivivc animal_model Animal Model Development (e.g., Xenograft) mechanism_of_action->animal_model Promising Candidates efficacy_studies Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy_studies Administer Compound pharmacokinetics Pharmacokinetics (ADME) efficacy_studies->pharmacokinetics Correlate with Exposure efficacy_studies->ivivc toxicology Toxicology Studies pharmacokinetics->toxicology Assess Safety Profile pharmacokinetics->ivivc

Anticancer Drug Discovery and Evaluation Workflow.

EGFR_signaling_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Derivatives Quinazolinone->EGFR Inhibition

Simplified EGFR Signaling Pathway Targeted by Quinazolinones.

Discussion: Bridging the Gap

The data presented in this guide highlights a promising trend where potent in vitro activity of quinazolinone derivatives often translates into significant in vivo anti-tumor efficacy. For instance, compounds with low micromolar or even nanomolar IC50 values in cell-based assays have demonstrated substantial tumor growth inhibition in xenograft models.[4][5]

However, a direct quantitative correlation between in vitro IC50 and in vivo efficacy is not always straightforward. Several factors contribute to this translational gap:

  • Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion (ADME) properties play a critical role in its in vivo performance. A highly potent compound in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or inability to reach the tumor site in sufficient concentrations.

  • Toxicity: In vivo studies are crucial for identifying potential toxic side effects that are not apparent in in vitro models. A compound may be highly effective at killing cancer cells but also exhibit unacceptable toxicity to normal tissues.

  • Tumor Microenvironment: The complex and heterogeneous nature of the tumor microenvironment in vivo, including factors like hypoxia, angiogenesis, and interactions with stromal cells, can significantly influence a drug's activity in ways that are not recapitulated in standard 2D cell cultures.

The development of more predictive preclinical models, such as 3D organoids and patient-derived xenografts (PDXs), may help to bridge the in vitro-in vivo gap. Furthermore, a deeper understanding of the structure-pharmacokinetic and structure-toxicity relationships of 2-thioxo-quinazolinone derivatives will be essential for designing next-generation candidates with improved translational potential.

References

A Comparative Benchmark Analysis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the investigational compound 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one against current therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. The data presented herein is based on standardized in-vitro assays to evaluate and compare the efficacy and selectivity of these compounds.

Data Presentation: Comparative Efficacy and Selectivity

The following table summarizes the quantitative data obtained from in-vitro kinase and cellular assays, comparing the inhibitory activity of this compound with the established EGFR inhibitors, Gefitinib and Erlotinib.

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (µM)
This compound EGFR85A54912.5
GefitinibEGFR30A5495.8
ErlotinibEGFR25A5494.2

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological target in vitro. GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

1. In-Vitro Kinase Inhibition Assay (EGFR IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant human EGFR.

  • Materials: Recombinant human EGFR (Thermo Fisher Scientific), ATP, poly(Glu, Tyr) 4:1 substrate (Sigma-Aldrich), 96-well microplates, and the test compounds.

  • Procedure:

    • A solution of recombinant EGFR is prepared in a kinase buffer.

    • The test compounds are serially diluted and added to the wells of a 96-well plate.

    • The EGFR solution is added to each well containing the test compound and incubated.

    • A mixture of ATP and the poly(Glu, Tyr) substrate is added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a colorimetric or fluorescent assay.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell-Based Proliferation Assay (A549 GI50 Determination)

This assay measures the effect of the compounds on the proliferation of the A549 human lung carcinoma cell line, which overexpresses EGFR.

  • Materials: A549 cells, cell culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, and the test compounds.

  • Procedure:

    • A549 cells are seeded into 96-well plates and allowed to adhere overnight.

    • The test compounds are serially diluted and added to the cells.

    • The cells are incubated with the compounds for a period of 72 hours.

    • Cell viability is assessed using a metabolic assay, such as the MTT or resazurin assay, which measures the metabolic activity of viable cells.

    • The absorbance or fluorescence is measured, and the GI50 values are determined by analyzing the dose-response relationship.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway and the general workflow for compound screening and comparison.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor 2-Thioxo-quinazolinone Gefitinib, Erlotinib Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow Start Compound Synthesis (2-Thioxo-quinazolinone) Assay1 In-vitro Kinase Assay (IC50) Start->Assay1 Assay2 Cell-based Proliferation Assay (GI50) Start->Assay2 Data Data Analysis & Comparison Assay1->Data Assay2->Data End Lead Optimization Data->End

Caption: Experimental workflow for compound comparison.

"reproducibility and statistical validation of experiments using 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of experimental reproducibility and statistical validation is paramount for the advancement of novel therapeutics. This guide provides a comparative analysis of experimental data for derivatives of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a heterocyclic scaffold of interest in drug development. Due to the limited availability of comprehensive reproducibility studies on the specified compound, this guide will focus on a closely related analog and a comparator compound from the broader quinazolinone class to illustrate the principles of data validation and comparison.

The inherent variability in biological systems and experimental setups underscores the necessity for robust and reproducible research. In the realm of drug discovery, the ability to replicate and validate findings is the bedrock upon which further development and clinical translation are built. This guide will delve into the experimental methodologies and comparative biological activities of two distinct quinazolinone derivatives, highlighting the importance of detailed protocols and statistical rigor.

Comparative Analysis of Biological Activity

To provide a framework for comparison, we will examine the biological activity of a 2-thioxo-hexahydroquinazoline analog against a substituted 2-thioxo-dihydroquinazolinone derivative. The following table summarizes the reported cytotoxic activities of these compounds against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
1-(3,4-dimethoxyphenethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-oneNot SpecifiedNot Specified[1]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., Compound 3a)LoVo (Colon)294.32 ± 8.41[2]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., Compound 3a)HCT-116 (Colon)298.05 ± 13.26[2]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., Compound 3f)LoVo (Colon)383.5 ± 8.99[2]
3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., Compound 3f)HCT-116 (Colon)323.59 ± 3.00[2]

Note: The first compound listed is a structural analog to the primary topic and was evaluated as an activator of the enzyme acid α-glucosidase, with its anticancer activity not being the primary focus of the cited study. The data for the 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives provide specific cytotoxicity values with statistical notation (mean ± SD), which is crucial for assessing the reliability of the measurements.

Experimental Protocols

Detailed and transparent experimental methodologies are the cornerstone of reproducible research. Below are summaries of the synthesis and biological evaluation protocols for the compared compounds, based on the available literature.

Synthesis of 2-Thioxo-Hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one Analogues

The synthesis of these analogues generally involves a multi-step process. A common route starts with a primary amine which is reacted with ammonium thiocyanate to form a corresponding thiourea. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base like sodium ethoxide to yield a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivative. The final hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one structure is achieved through a subsequent cyclization reaction involving the addition of another amine and formaldehyde, followed by reflux.[1]

Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

The synthesis of these derivatives typically starts from an appropriately substituted anthranilic acid. The specific methodologies for the synthesis of the compared cytotoxic compounds were not detailed in the provided search results. However, general synthetic routes for quinazolinones are well-established and often involve condensation reactions.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. In brief, cancer cell lines (LoVo and HCT-116) are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, the MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance of the formazan solution is measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated. The presentation of results as mean ± standard deviation from multiple independent experiments is a key component of statistical validation.[2]

Visualizing Experimental Workflows and Pathways

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_synthesis General Synthesis Workflow A Primary Amine C Thiourea Derivative A->C B Ammonium Thiocyanate B->C E 2-Thioxo-dihydropyrimidin-4(1H)-one C->E D Ethyl Cyanoacetate + Sodium Ethoxide D->E G 2-Thioxo-hexahydropyrimido [4,5-d]pyrimidin-4(1H)-one E->G F Primary Amine + Formaldehyde F->G

Caption: General synthesis of 2-thioxo-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogs.

G cluster_assay MTT Cytotoxicity Assay Workflow A Seed Cancer Cells (96-well plate) B Incubate A->B C Treat with Test Compounds (various concentrations) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of a typical MTT cytotoxicity assay for IC50 determination.

G cluster_validation Logical Flow of Experimental Validation A Hypothesis B Experimental Design A->B C Data Collection B->C D Statistical Analysis (e.g., Mean, SD, p-value) C->D E Reproducibility Check (Independent Repetition) D->E F Validated Conclusion E->F

References

"head-to-head comparison of different synthesis routes for 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis.

The synthesis of 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its derivatives, a scaffold of significant interest in medicinal chemistry, can be achieved through several synthetic routes. This guide provides a head-to-head comparison of the most common and effective methods, including conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis, primarily centered around the Biginelli-type multicomponent reaction. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate synthetic strategy based on efficiency, reaction time, and yield.

Comparative Analysis of Synthesis Routes

The synthesis of the this compound core typically involves a one-pot, three-component reaction between a β-dicarbonyl compound (such as dimedone or cyclohexanedione), an aldehyde, and thiourea. The primary differences between the synthetic routes lie in the energy source used to drive the reaction and the catalytic system employed.

Synthesis RouteTypical CatalystEnergy SourceReaction TimeYield (%)AdvantagesDisadvantages
Conventional Heating Acid (e.g., HCl, H₂SO₄), Lewis AcidsOil Bath/Reflux1 - 24 hours36 - 86%Simple setup, well-established.Long reaction times, often lower yields, potential for side product formation.
Microwave-Assisted Sulfamic acid, Zinc Ferrite Nanocatalyst, or catalyst-freeMicrowave Irradiation2 - 15 minutes80 - 98%Drastically reduced reaction times, high yields, often cleaner reactions.Requires specialized microwave reactor.
Ultrasound-Assisted Samarium perchlorate, SBA-15 supported Schiff-base iron (III) complexUltrasonic Bath/Probe15 - 45 minutes82 - 96%Shorter reaction times than conventional heating, high yields, milder conditions.Requires specialized ultrasound equipment.

Experimental Protocols

Conventional Heating: Acid-Catalyzed Biginelli-type Reaction

This method represents the classical approach to the Biginelli reaction.

Protocol: A mixture of a β-dicarbonyl compound (e.g., 5,5-dimethylcyclohexane-1,3-dione; 10 mmol), an aromatic aldehyde (10 mmol), and thiourea (15 mmol) is prepared in absolute ethanol (30 mL). A catalytic amount of concentrated hydrochloric acid (4-5 drops) is added to the mixture. The reaction mixture is then refluxed with constant stirring for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]

Microwave-Assisted Synthesis: Solvent-Free or with Catalyst

Microwave irradiation offers a significant acceleration of the Biginelli reaction, often with improved yields.

Protocol: In a microwave-safe vessel, a mixture of a β-dicarbonyl compound (e.g., 5,5-dimethylcyclohexane-1,3-dione; 10 mmol), an aromatic aldehyde (10 mmol), thiourea (15 mmol), and a catalytic amount of sulfamic acid (or as a catalyst-free reaction) is placed. The vessel is sealed and subjected to microwave irradiation at a suitable power (e.g., 160-800 W) for 2-10 minutes. After irradiation, the vessel is cooled to room temperature. The solid product is then washed with water and cold ethanol to remove any unreacted starting materials and the catalyst. The product is dried to afford the pure this compound derivative.[2]

Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source that can promote the reaction under milder conditions than conventional heating.

Protocol: In a flask, a β-dicarbonyl compound (e.g., 5,5-dimethylcyclohexane-1,3-dione; 10 mmol), an aromatic aldehyde (10 mmol), thiourea (15 mmol), and a catalyst such as a Schiff-base iron (III) complex immobilized on SBA-15 are suspended in ethanol. The flask is then placed in an ultrasonic bath and irradiated with ultrasound at a specific frequency (e.g., 40 kHz) at room temperature or a slightly elevated temperature for 15-45 minutes. The reaction is monitored by TLC. Once the reaction is complete, the solid product is filtered, washed with ethanol, and dried. The catalyst can often be recovered by filtration and reused.[1]

Visualizing the Synthetic Workflow and Underlying Mechanism

To better illustrate the process, the following diagrams outline the general experimental workflow and the proposed reaction mechanism for the Biginelli-type synthesis of 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-ones.

experimental_workflow start Start reactants Mix β-Dicarbonyl, Aldehyde, and Thiourea start->reactants energy Apply Energy (Heat, Microwave, or Ultrasound) [Optional: Add Catalyst] reactants->energy reaction Reaction in Progress (Monitor by TLC) energy->reaction workup Reaction Work-up (Cooling, Filtration) reaction->workup purification Purification (Washing, Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for the synthesis of 2-thioxo-hexahydroquinazolinones.

reaction_mechanism cluster_1 Step 1: Knoevenagel Condensation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization and Dehydration aldehyde Aldehyde enone α,β-Unsaturated Enone (Intermediate A) aldehyde->enone + β-Dicarbonyl dicarbonyl β-Dicarbonyl (Dimedone) michael_adduct Michael Adduct (Intermediate B) enone->michael_adduct + Thiourea thiourea Thiourea final_product 2-Thioxo-hexahydroquinazolin-4(1H)-one michael_adduct->final_product - H₂O

Caption: Proposed reaction mechanism for the Biginelli-type synthesis.

Conclusion

The choice of synthetic route for this compound and its derivatives is a trade-off between the required equipment, reaction time, and desired yield. For rapid synthesis with high yields, microwave-assisted and ultrasound-assisted methods are superior to conventional heating.[1][2] Microwave-assisted synthesis, in particular, offers the shortest reaction times.[2] However, conventional heating remains a viable option when specialized equipment is unavailable, though it is significantly slower. The use of catalysts can further enhance the efficiency of all three methods. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important class of heterocyclic compounds.

References

Confirming Target Engagement of 2-Thioxo-dihydroquinazolin-4(1H)-one Derivatives as Myeloperoxidase Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-thioxo-dihydroquinazolin-4(1H)-one derivatives as potent inhibitors of myeloperoxidase (MPO), a key enzyme implicated in inflammatory diseases. We present supporting experimental data, detailed protocols for target engagement assays, and visualizations of the relevant biological pathways to aid in the research and development of novel MPO inhibitors.

Introduction to Myeloperoxidase and 2-Thioxo-dihydroquinazolin-4(1H)-ones

Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[2] While essential for host defense against pathogens, excessive MPO activity contributes to tissue damage in a variety of inflammatory conditions, including cardiovascular and neurodegenerative diseases.[3][4] This pathogenic role makes MPO an attractive therapeutic target for the development of small molecule inhibitors.[1]

The 2-thioxo-dihydroquinazolin-4(1H)-one scaffold has emerged as a promising chemotype for the development of MPO inhibitors. A comprehensive study by Li et al. (2015) synthesized and characterized over 50 derivatives of this class, demonstrating potent MPO inhibition with IC50 values as low as 100 nM.[3] These compounds were shown to be competitive with respect to the Amplex Red substrate and exhibited partially reversible inhibition.[3]

Comparison of MPO Inhibitory Activity

The following tables summarize the in vitro MPO inhibitory activity of selected 2-thioxo-dihydroquinazolin-4(1H)-one derivatives from the study by Li et al. (2015), alongside a non-quinazolinone comparator, 4'-aminochalcone.

Table 1: MPO Inhibitory Activity of 2-Thioxo-dihydroquinazolin-4(1H)-one Derivatives (Series 1)
Compound IDRR'IC50 (µM)
1a HH>100
1c 6-ClH0.8 ± 0.1
1e 6-FH1.1 ± 0.2

Data sourced from Li et al., ACS Med Chem Lett. 2015.[3]

Table 2: MPO Inhibitory Activity of 2-Thioxo-dihydroquinazolin-4(1H)-one Derivatives (Series 2)
Compound IDRLinkerR'IC50 (µM)
2a 6-Cl-NH-N=4-F-Ph0.4 ± 0.1
2b 6-Cl-NH-NH-CO-4-F-Ph0.10 ± 0.02
2i 6-Cl-NH-NH-CO-2-Cl, 4-CF3-Ph0.12 ± 0.02
2k 6-Cl-NH-Ph-2-Cl, 4-CF3-Ph0.13 ± 0.02
2l 6-Cl-NH-Ph-4-F-Ph0.2 ± 0.03

Data sourced from Li et al., ACS Med Chem Lett. 2015.[3]

Table 3: MPO Inhibitory Activity of a Non-Quinazolinone Comparator
Compound NameStructureIC50 (µM)Reference
4'-Aminochalcone~0.25Zeraik et al., 2013[5]

Experimental Protocols

Amplex® Red Myeloperoxidase Inhibition Assay

This protocol is adapted from commercially available kits and literature sources for determining the peroxidase activity of MPO.[6][7]

Materials:

  • Purified human MPO

  • Amplex® Red reagent

  • Hydrogen peroxide (H2O2)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, flat-bottom microplates

  • Test compounds (2-thioxo-dihydroquinazolin-4(1H)-one derivatives and comparators)

  • Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO. Store protected from light at -20°C.

    • Prepare a 20 mM working solution of H2O2 in PBS. Prepare fresh daily.

    • Prepare serial dilutions of test compounds in DMSO, and then dilute further in PBS to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of PBS containing the desired concentration of the test compound or vehicle control (PBS with the same percentage of DMSO).

    • Add 25 µL of a solution containing purified human MPO in PBS to each well. The final concentration of MPO should be optimized for a robust signal-to-background ratio.

    • Incubate the plate at room temperature for 15 minutes, protected from light, to allow the compounds to interact with the enzyme.

    • Prepare the reaction mix by diluting the Amplex® Red stock solution and the H2O2 working solution in PBS to final concentrations of 50 µM and 10 µM, respectively.

    • Initiate the reaction by adding 25 µL of the Amplex® Red/H2O2 reaction mix to each well.

    • Immediately measure the fluorescence intensity at multiple time points over 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for MPO Target Engagement

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10]

Materials:

  • Neutrophil-like cells (e.g., differentiated HL-60 cells)

  • Cell culture medium

  • Test compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-MPO antibody, secondary antibody, and detection reagents)

  • PCR thermocycler or heating blocks

Procedure:

  • Cell Treatment:

    • Culture neutrophil-like cells to the desired density.

    • Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature. A no-heat control should be included.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each supernatant.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for MPO, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for MPO in each lane.

    • Plot the relative amount of soluble MPO as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Alternatively, for an isothermal dose-response format, plot the amount of soluble MPO at a single, optimized temperature against the compound concentration.

Visualizations

MPO-Mediated Inflammatory Pathway

The following diagram illustrates the central role of MPO in the inflammatory response of neutrophils.

MPO_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activation Activation Neutrophil->Activation Azurophilic_Granules Azurophilic Granules Activation->Azurophilic_Granules MPO_Release MPO Release Azurophilic_Granules->MPO_Release Extracellular_MPO Extracellular MPO MPO_Release->Extracellular_MPO HOCl Hypochlorous Acid (HOCl) Extracellular_MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->Extracellular_MPO Cl_ion Cl⁻ Cl_ion->Extracellular_MPO Tissue_Damage Oxidative Tissue Damage & Inflammation HOCl->Tissue_Damage Inhibitor 2-Thioxo-dihydroquinazolin-4(1H)-one (Inhibitor) Inhibitor->Extracellular_MPO inhibits

Caption: MPO-mediated inflammatory pathway in neutrophils.

Experimental Workflow for MPO Inhibitor Screening

This diagram outlines the workflow for identifying and validating MPO inhibitors.

MPO_Inhibitor_Workflow Compound_Library Compound Library (2-Thioxo-dihydroquinazolinones) Biochemical_Assay In Vitro MPO Inhibition Assay (Amplex Red) Compound_Library->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Hit_Compounds Potent Hits IC50_Determination->Hit_Compounds Cellular_Assay Cellular Target Engagement (CETSA) Hit_Compounds->Cellular_Assay Validation In-Cell Validation Cellular_Assay->Validation Lead_Compound Lead Compound Validation->Lead_Compound

Caption: Workflow for MPO inhibitor screening and validation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a quinazolinone derivative.

Initial Assessment and Hazard Identification

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2]

Therefore, it is imperative to treat this compound as hazardous waste and follow all institutional and regulatory guidelines for chemical waste disposal.[2][3][4]

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or with a fume hood.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Store in a designated, properly labeled hazardous waste container.[4][5] The container should be made of a material compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[4][5]

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or has been in storage for a designated period (as per institutional guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3][4]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

IncidentAction
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The following procedures are based on best practices for handling structurally related thiourea and quinazolinone derivatives and are intended to ensure the safe use and disposal of this compound.

Hazard Overview:

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]

Protection Type Recommended Equipment Rationale
Eye and Face Protection Safety glasses with side shields or chemical goggles.[4] A face shield may be necessary for splash-prone procedures.To protect eyes from dust particles and chemical splashes.
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber).[5] A lab coat or disposable gown should be worn to prevent skin contamination.[3] For tasks with a higher risk of splashes, a chemically resistant apron is advised.[3]To prevent direct contact with the skin, which can cause irritation and sensitization.[1]
Respiratory Protection Use in a well-ventilated area is crucial.[4] If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 or higher) should be used.To prevent inhalation of dust, which may be harmful and cause respiratory irritation.[2]

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[6]

    • Assemble all necessary equipment and have an emergency eyewash station and safety shower readily accessible.[3]

    • Don all required PPE as outlined in the table above.[3]

  • Weighing and Transfer:

    • Handle the solid compound carefully to minimize dust generation.[6] Use a spatula for transfers.

    • Keep containers clearly labeled and sealed when not in use.[6]

  • During Experimentation:

    • Avoid all personal contact, including inhalation.[4]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly with soap and water after handling.[6]

Spill Management:

  • Minor Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Dampen the spilled material with water to prevent dusting before sweeping.[4]

    • Collect the material into a labeled container for disposal.

    • Wash the spill area thoroughly.[1]

  • Major Spills:

    • Evacuate the area and alert the appropriate emergency response team.

    • Prevent the spillage from entering drains or water courses.[4]

Disposal Plan:

  • Chemical Waste:

    • All waste materials, including the compound itself and any contaminated consumables (e.g., gloves, paper towels), should be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method:

    • A common method for the disposal of thiourea-containing waste is to add it to a solution of household bleach (5% sodium hypochlorite), allowing it to stand overnight before neutralizing and draining with copious amounts of water. However, always adhere to your institution's and local regulations for chemical waste disposal.[1]

Visual Safety Workflow

The following diagram illustrates the essential steps for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area Work in Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh and Transfer Carefully don_ppe->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe handling workflow diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.